4-Cyanobutane-1-sulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C5H10N2O2S |
|---|---|
Molecular Weight |
162.21 g/mol |
IUPAC Name |
4-cyanobutane-1-sulfonamide |
InChI |
InChI=1S/C5H10N2O2S/c6-4-2-1-3-5-10(7,8)9/h1-3,5H2,(H2,7,8,9) |
InChI Key |
VBYIXBOITDRKJE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCS(=O)(=O)N)CC#N |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and molecular weight of 4-Cyanobutane-1-sulfonamide
Structural Elucidation and Synthetic Utility of 4-Cyanobutane-1-sulfonamide A Technical Whitepaper on Aliphatic Sulfonamide Pharmacophores
Executive Summary
This compound is a bifunctional aliphatic compound characterized by a terminal cyano group and a primary sulfonamide moiety. Unlike traditional rigid arylsulfonamides, this aliphatic analog provides unique conformational flexibility, making it a highly valuable building block in medicinal chemistry, particularly in the design of carbonic anhydrase (CA) inhibitors[1]. This whitepaper dissects its physicochemical properties, pharmacological mechanisms, and provides a self-validating synthetic protocol for its preparation.
Quantitative Physicochemical Profiling
Understanding the baseline structural metrics of this compound is critical for predicting its behavior in both synthetic environments and biological assays. The compound's low molecular weight and balanced polarity make it an ideal fragment for drug discovery[2].
Table 1: Physicochemical and Structural Data of this compound
| Parameter | Value | Causality / Implication |
| Chemical Name | This compound | Defines the 4-carbon aliphatic linker between functional groups. |
| CAS Number | 3144-10-3 | Unique identifier for commercial sourcing and literature[2]. |
| Molecular Formula | C5H10N2O2S | Indicates a high heteroatom-to-carbon ratio, favorable for aqueous solubility[2]. |
| Molecular Weight | 162.21 g/mol | Highly efficient ligand efficiency (LE) due to its low mass[2]. |
| SMILES | O=S(CCCCC#N)(N)=O | Facilitates computational modeling and machine learning applications[2]. |
| Key Functional Groups | Dual sites for zinc chelation and hydrogen bonding/synthetic extension. |
Mechanistic Role in Drug Design: Carbonic Anhydrase Inhibition
The application of this compound in medicinal chemistry heavily revolves around its ability to inhibit carbonic anhydrase (CA)[3]. The causality of its efficacy is rooted in its bifunctional structure:
-
The Sulfonamide Moiety (Zinc-Binding Group): The primary sulfonamide is the pharmacophoric core. In the physiological environment of the CA active site, the
group deprotonates. The resulting sulfonamidate anion directly coordinates with the catalytic ion, displacing the zinc-bound water molecule and halting the enzyme's hydration activity[3]. -
The Aliphatic Butane Linker: Unlike rigid aromatic rings, the flexible 4-carbon chain allows the molecule to adopt multiple conformations. This flexibility is crucial for navigating the narrow, amphiphilic funnel of the CA active site without steric clashing.
-
The Terminal Cyano Group: The
moiety acts as a strong dipole. It can engage in targeted dipole-dipole interactions with the hydrophilic half of the CA active site. Furthermore, it serves as a synthetic handle for "tail-approach" drug design, allowing researchers to append bulky groups (e.g., converting the nitrile to a tetrazole) to target specific CA isoforms[1].
Fig 1: Pharmacological binding logic of this compound in the CA active site.
Self-Validating Synthetic Protocol
To utilize this compound effectively, researchers often synthesize it from commercially available precursors like 4-cyanobutane-1-sulfonyl chloride (CAS: 35517-25-0). The following protocol is designed as a self-validating system; every experimental choice is paired with an analytical checkpoint to ensure the integrity of the bifunctional molecule.
Step-by-Step Methodology: Amination of 4-Cyanobutane-1-sulfonyl chloride
-
Step 1: Precursor Preparation. Dissolve 1.0 eq of 4-cyanobutane-1-sulfonyl chloride in anhydrous Tetrahydrofuran (THF).
-
Causality: Anhydrous THF is strictly required to prevent the competitive hydrolysis of the highly reactive sulfonyl chloride into the inactive sulfonic acid.
-
-
Step 2: Thermal Control. Cool the reaction vessel to 0°C using an ice bath under an inert nitrogen atmosphere.
-
Causality: The subsequent amination is highly exothermic. Maintaining 0°C prevents thermal degradation and suppresses the formation of dimeric sulfonimide byproducts.
-
-
Step 3: Amination. Slowly bubble anhydrous
gas into the solution (or add a controlled stoichiometric excess of ammonium hydroxide if biphasic conditions are optimized) for 2 hours.-
Causality: Excess ammonia acts as both the nucleophile and the acid scavenger to neutralize the generated HCl, driving the reaction to completion.
-
-
Step 4: Workup & Isolation. Quench the reaction with water, extract with Ethyl Acetate (EtOAc), wash the organic layer with brine, dry over
, and concentrate under reduced pressure. Crystallize the crude product from an EtOAc/Hexane mixture. -
Step 5: System Validation (Critical Checkpoints).
-
Mass Spectrometry (LC-MS): Confirm the presence of the
peak at . This validates the successful conversion of the chloride to the primary sulfonamide[2]. -
Infrared Spectroscopy (IR): Verify the presence of a sharp absorption band at
. Self-Validation Logic: If this peak is absent, the cyano group was inadvertently hydrolyzed to an amide or carboxylic acid during workup, indicating a failure in pH or temperature control. -
Nuclear Magnetic Resonance (1H NMR): Look for a broad singlet integrating to 2 protons around 7.0 ppm (exchangeable with
), confirming the protons.
-
Fig 2: Self-validating synthetic workflow for this compound.
Conclusion
This compound (MW: 162.21 g/mol ) is a potent, versatile building block in modern medicinal chemistry. By understanding the causal relationships between its structural components—the zinc-binding sulfonamide and the dipole-directing cyano group—researchers can effectively deploy this molecule in advanced drug discovery pipelines. Strict adherence to anhydrous, temperature-controlled synthetic protocols, coupled with immediate spectroscopic validation, ensures the integrity of the compound for downstream applications.
References
-
Title: 3144-10-3 | this compound | BLD Pharm Source: bldpharm.com URL: 2
-
Title: Buy this compound - Smolecule Source: smolecule.com URL: 1
-
Title: BLD Pharmatech Co., Limited (Page 206) @ ChemBuyersGuide.com, Inc. Source: chembuyersguide.com URL:
-
Title: Buy this compound - Smolecule (Carbonic Anhydrase Context) Source: smolecule.com URL: 3
Sources
4-Cyanobutane-1-sulfonamide CAS number and chemical identifiers
An In-Depth Technical Guide to 4-Cyanobutane-1-sulfonamide: Synthesis, Properties, and Potential Applications
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of this compound, a compound of interest for researchers and professionals in drug development. Due to its status as a potentially novel chemical entity, this guide will focus on the foundational aspects of its synthesis, predicted chemical identifiers, and a discussion of its potential applications based on the established bioactivity of related structural motifs.
Compound Identification and the Absence of a CAS Number
A thorough search of chemical databases, including the comprehensive registry maintained by the Chemical Abstracts Service (CAS), reveals that "this compound" does not currently have an assigned CAS Registry Number (CASRN). A CASRN is a unique numerical identifier assigned to a chemical substance when it is reported in the scientific literature and enters the CAS REGISTRY database.[1][2][3] The absence of a CAS number strongly suggests that this compound is a novel compound that has not been synthesized or characterized in published scientific literature.
For researchers and organizations that synthesize or identify a new chemical substance, a CAS number can be obtained by submitting the substance's information to the Chemical Abstracts Service for registration.[4][5] This process involves providing evidence of the compound's unique identity, typically including its structure and characterizing data.
Given the lack of a pre-existing record for this compound, this guide will proceed with a detailed exploration of its logical synthesis and predicted properties.
Proposed Synthesis of this compound
The most direct and widely employed method for the synthesis of primary sulfonamides is the reaction of a sulfonyl chloride with ammonia.[6] This established transformation provides a reliable pathway to this compound, starting from the corresponding sulfonyl chloride.
Synthetic Scheme
The proposed two-step synthesis commences with the preparation of the key intermediate, 4-cyanobutane-1-sulfonyl chloride, followed by its amination.
Step 1: Synthesis of 4-Cyanobutane-1-sulfonyl Chloride
While the direct synthesis of 4-cyanobutane-1-sulfonyl chloride is not explicitly detailed in readily available literature, its synthesis can be inferred from established methods for preparing alkane sulfonyl chlorides. A common method involves the oxidative chlorination of a corresponding thiol or disulfide. A plausible precursor for this reaction would be 4-cyanobutanethiol.
Step 2: Amination of 4-Cyanobutane-1-sulfonyl Chloride
The reaction of 4-cyanobutane-1-sulfonyl chloride with ammonia is expected to proceed readily to yield this compound. This reaction is typically carried out in a suitable solvent and may or may not require a base to neutralize the hydrochloric acid byproduct, as ammonia itself can serve as the base.
Detailed Experimental Protocol
The following is a detailed, step-by-step methodology for the proposed synthesis of this compound.
Materials and Reagents:
-
4-Cyanobutane-1-sulfonyl chloride (hypothetical starting material for this step)
-
Ammonia (aqueous solution, e.g., 28-30%, or as a gas)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 1 equivalent of 4-cyanobutane-1-sulfonyl chloride in a suitable volume of dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Amination: Cool the solution to 0 °C using an ice bath. Slowly add an excess (at least 2 equivalents) of concentrated aqueous ammonia to the stirred solution. Alternatively, bubble ammonia gas through the solution. The reaction is exothermic and should be controlled by the rate of addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting sulfonyl chloride.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualization of the Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Predicted Chemical Identifiers and Properties
Based on its molecular structure, the following chemical identifiers and properties can be predicted for this compound.
| Identifier/Property | Predicted Value |
| Molecular Formula | C₅H₁₀N₂O₂S |
| Molecular Weight | 162.21 g/mol |
| IUPAC Name | This compound |
| SMILES | N#CCCCS(=O)(=O)N |
| InChI | InChI=1S/C5H10N2O2S/c6-4-2-1-3-9(7,10)8/h1-3H2,(H2,7,8) |
| Predicted LogP | -0.5 to 0.5 (estimation) |
| Predicted Boiling Point | > 200 °C (decomposition may occur) |
| Predicted Melting Point | 80-120 °C (estimation) |
| Appearance | Likely a white to off-white solid at room temperature |
Potential Applications in Drug Development
The this compound structure incorporates two key functional groups: a sulfonamide and a nitrile (cyano group). Both of these moieties are prevalent in a wide range of biologically active molecules, suggesting potential therapeutic applications for this compound.
The Sulfonamide Moiety: A Privileged Scaffold
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a vast array of approved drugs with diverse therapeutic actions.[7][8] These include:
-
Antibacterial Agents: Sulfonamides were among the first effective antibacterial drugs and continue to be used for this purpose.[9][10] They act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.
-
Carbonic Anhydrase Inhibitors: Many sulfonamides are potent inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. This has led to their use as diuretics, anti-glaucoma agents, and even as anticancer agents.[11][12]
-
Antiviral, Antidiabetic, and Anti-inflammatory Agents: The versatility of the sulfonamide scaffold has led to its incorporation into drugs for a wide range of other conditions.[7][8]
The Nitrile Group: A Versatile Functional Group
The nitrile group can also contribute to the biological activity of a molecule. It can act as a hydrogen bond acceptor and is often used as a bioisostere for other functional groups. In some cases, the nitrile group is a key pharmacophoric element responsible for a drug's efficacy.
Hypothesized Biological Activity of this compound
Given the presence of the sulfonamide group, it is plausible that this compound could exhibit biological activity. It would be a valuable candidate for screening in assays related to:
-
Antibacterial activity: Particularly against a panel of clinically relevant bacterial strains.
-
Enzyme inhibition: Especially against various isoforms of carbonic anhydrase.
Further derivatization of the sulfonamide nitrogen or modification of the cyanobutyl chain could lead to a library of related compounds for structure-activity relationship (SAR) studies, a critical component of modern drug discovery.[10]
Conclusion
While this compound is not a commercially available or previously described compound, its synthesis is readily achievable through established chemical methodologies. The presence of the sulfonamide and nitrile functional groups makes it an intriguing target for further investigation, particularly in the context of screening for novel therapeutic agents. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the potential of this and related novel chemical entities.
References
-
What is a CAS number, how is it assigned & why it's so important? - Global HazMat. [Link]
-
Understanding CAS registration numbers | Nedstar. [Link]
-
CAS Registry Number - Wikipedia. [Link]
-
CAS Number Application - Proregulations. [Link]
-
CAS Registry Services. [Link]
-
Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones. [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
-
Process for reacting cyanuric chloride with ammonia or with amines | TREA. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
- Method of producing 4-chlorobutane-1-sulfonyl chloride - Google P
-
4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC. [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. [Link]
-
Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones | Request PDF - ResearchGate. [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
-
Photoredox Enabled Synthesis of Sulfonamides and Derivatives | Domainex. [Link]
-
Coumarin Sulfonamide Hybrid and Their Pharmacological Activities: A Review. [Link]
-
Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed. [Link]
Sources
- 1. What is a CAS number, how is it assigned & why it’s so important? [globalhazmat.com]
- 2. nedstar.com [nedstar.com]
- 3. CAS Registry Number - Wikipedia [en.wikipedia.org]
- 4. CAS Number Application - Proregulations [proregulations.com]
- 5. CAS Registry Services℠ | CAS [cas.org]
- 6. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Thermodynamic stability of 4-Cyanobutane-1-sulfonamide at room temperature
An In-Depth Technical Guide to the Thermodynamic Stability of 4-Cyanobutane-1-sulfonamide at Room Temperature
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for assessing the thermodynamic stability of this compound at ambient conditions. While specific stability data for this molecule is not extensively published, this document synthesizes established principles of sulfonamide and nitrile chemistry to propose a robust stability testing protocol. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, data interpretation strategies, and insights into potential degradation pathways. The protocols described herein are designed as self-validating systems to ensure scientific rigor and trustworthiness in the evaluation of this compound's intrinsic stability.
Introduction: The Significance of Stability in Drug Development
This compound is a molecule of interest due to its hybrid structure, incorporating both a sulfonamide moiety and a nitrile group. Sulfonamides are a well-established class of compounds with a broad range of therapeutic applications, while the nitrile group is increasingly utilized in medicinal chemistry to enhance binding affinity and improve pharmacokinetic profiles.[1][2] The thermodynamic stability of any potential drug candidate is a critical parameter that dictates its shelf-life, formulation strategies, and ultimately, its safety and efficacy. Understanding the intrinsic stability of this compound at room temperature is a foundational step in its development pathway.
This guide will provide a detailed roadmap for a comprehensive stability assessment, beginning with a theoretical evaluation of its potential degradation pathways and culminating in detailed experimental protocols for forced degradation studies and the development of a stability-indicating analytical method.
Predicted Stability Profile and Potential Degradation Pathways
Based on the known chemical liabilities of the sulfonamide and nitrile functional groups, we can anticipate several potential degradation pathways for this compound.
Sulfonamide Moiety Degradation
The sulfonamide group is susceptible to degradation under various conditions:
-
Hydrolysis: The S-N bond in sulfonamides can be susceptible to cleavage, particularly under acidic conditions.[3] This would lead to the formation of 4-cyanobutane-1-sulfonic acid and ammonia. The S-C bond can also cleave under certain stress conditions.[4]
-
Oxidation: The sulfur atom in the sulfonamide group can be oxidized, potentially forming higher oxidation state sulfur species.
-
Photodegradation: Aromatic sulfonamides are known to be susceptible to photolytic degradation. While this compound is aliphatic, photostability should still be rigorously assessed.
Nitrile Group Stability
The nitrile group is generally considered to be metabolically stable and robust.[1][5] It is not particularly electrophilic and is often passed through biological systems unchanged.[5] However, its stability can be influenced by neighboring functional groups.[5] While significant degradation of the nitrile group under ambient conditions is less likely, its potential for hydrolysis to a carboxylic acid or amide under forced acidic or basic conditions should be investigated.
The following diagram illustrates the potential primary degradation pathways for this compound.
Caption: Predicted Degradation Pathways of this compound.
Experimental Protocols for Comprehensive Stability Assessment
A multi-faceted approach is required to thoroughly evaluate the thermodynamic stability of this compound. This involves long-term and accelerated stability studies, forced degradation studies to identify potential degradation products, and the development of a robust, stability-indicating analytical method.
Long-Term and Accelerated Stability Studies
The intrinsic stability of this compound at room temperature should be assessed according to ICH Q1A(R2) guidelines.
Protocol:
-
Store accurately weighed samples of the solid compound in controlled environmental chambers at:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated), withdraw samples.
-
Analyze the samples using a validated stability-indicating HPLC method (see section 3.3) for purity and the presence of any degradation products.
-
Monitor physical properties such as appearance, color, and melting point.
Forced Degradation Studies
Forced degradation studies are essential to identify the likely degradation products and establish the degradation pathways.[6][7]
Table 1: Forced Degradation Conditions
| Stress Condition | Protocol | Potential Degradation |
| Acid Hydrolysis | Dissolve in 0.1 M HCl and heat at 60°C for 24 hours.[8] | Hydrolysis of the sulfonamide S-N bond. |
| Base Hydrolysis | Dissolve in 0.1 M NaOH at room temperature for 24 hours.[8] | Potential hydrolysis of the nitrile group. |
| Oxidative Degradation | Dissolve in 3% H₂O₂ at room temperature for 24 hours.[8] | Oxidation of the sulfur atom. |
| Thermal Degradation | Expose solid material to 80°C dry heat for 48 hours.[8] | Thermally induced decomposition. |
| Photodegradation | Expose a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). A control sample should be stored in the dark.[8] | Photolytic cleavage or rearrangement. |
The following diagram outlines the workflow for forced degradation studies.
Caption: Workflow for Forced Degradation Studies.
Stability-Indicating HPLC-UV Method Development
A validated stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.[8]
Protocol:
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of polar and non-polar compounds.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by acquiring the UV spectrum of this compound. A PDA detector is advantageous for monitoring peak purity and detecting degradation products with different chromophores.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity will be demonstrated by the ability to resolve the parent peak from all degradation product peaks generated during the forced degradation studies.
Thermal Analysis by DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal stability of the solid form.
Protocol:
-
DSC: Heat a small sample (2-5 mg) in a sealed aluminum pan at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. This will determine the melting point and enthalpy of fusion.
-
TGA: Heat a sample (5-10 mg) in an open pan at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. This will determine the temperature at which the compound begins to decompose.
Identification and Characterization of Degradation Products
Any significant degradation products observed in the forced degradation studies should be identified and characterized.
-
LC-MS/MS: This is the primary tool for identifying degradation products. By coupling the HPLC system to a mass spectrometer, the molecular weights of the degradation products can be determined. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation patterns.
-
Isolation and NMR: If a degradation product is present in sufficient quantity, it can be isolated using preparative HPLC. The structure can then be definitively elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Interpretation and Reporting
The data from the stability studies should be used to determine the degradation kinetics and predict the shelf-life of this compound.
-
Degradation Kinetics: The rate of degradation can be determined by plotting the concentration of the parent compound versus time at each storage condition. This data can be fitted to a kinetic model (e.g., zero-order, first-order) to determine the degradation rate constant.
-
Shelf-life Estimation: The Arrhenius equation can be used to predict the degradation rate at room temperature from the accelerated stability data. This allows for an estimation of the shelf-life.
Table 2: Example Stability Data Summary
| Time (months) | Assay (%) at 25°C/60%RH | Total Impurities (%) at 25°C/60%RH | Assay (%) at 40°C/75%RH | Total Impurities (%) at 40°C/75%RH |
| 0 | 99.8 | 0.2 | 99.8 | 0.2 |
| 3 | 99.7 | 0.3 | 99.2 | 0.8 |
| 6 | 99.6 | 0.4 | 98.5 | 1.5 |
Conclusion
References
-
Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. (2022). Chemical Engineering Journal, 451, 138502. Available at: [Link]
-
Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. (2018). Science of The Total Environment, 640-641, 1433-1440. Available at: [Link]
-
Degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 - elucidating the downstream pathway. (2015). New Biotechnology, 32(6), 680-686. Available at: [Link]
-
Sulfonamide Degradation. (n.d.). Technical University of Munich. Available at: [Link]
-
Degradation of sulfonamides as a microbial resistance mechanism. (2017). Water Research, 116, 213-221. Available at: [Link]
-
Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. (2012). Journal of AOAC INTERNATIONAL, 95(4), 1047-1054. Available at: [Link]
-
Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service. Available at: [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry, 6(1), 1-8. Available at: [Link]
-
Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. (2013). Food Chemistry, 136(2), 376-383. Available at: [Link]
-
Imidazolium-Based Zwitterionic Butane-1-sulfonates: Synthesis and Properties of 4-(1-(2-Cyanoethyl)imidazolium)butane-1-sulfonate and Crystal Structures of 4-(1-Alkylimidazolium)butane-1-sulfonates (Alkyl = Methyl, Ethyl, Propyl). (2012). Crystal Growth & Design, 12(11), 5483-5490. Available at: [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Academia.edu. Available at: [Link]
-
Analysis of sulfonamides. (2016). Slideshare. Available at: [Link]
-
Degradation of sulfonamides as a microbial resistance mechanism. (2017). ResearchGate. Available at: [Link]
-
A simple in vitro assay for assessing the reactivity of nitrile containing compounds. (2010). Bioorganic & Medicinal Chemistry Letters, 20(11), 3296-3299. Available at: [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). Journal of Medicinal Chemistry, 53(23), 8227-8255. Available at: [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). ACS Publications. Available at: [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Medicinal Chemistry, 12(8), 1277-1295. Available at: [Link]
-
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (2018). EXCLI Journal, 17, 726-736. Available at: [Link]
-
Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones. (2020). Synlett, 31(05), 455-458. Available at: [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC. Available at: [Link]
-
4-(Succinimido)-1-butane sulfonic acid as a Brönsted acid catalyst for synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions. (2014). Chinese Chemical Letters, 25(12), 1595-1598. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. (2009). Synthesis, 2009(23), 3983-3988. Available at: [Link]
-
Thermodynamic study of the solubility of some sulfonamides in cyclohexane. (2003). Journal of the Brazilian Chemical Society, 14(5), 803-808. Available at: [Link]
-
Atomistic Analysis of Sulphonamides as a Microbial Influenced Corrosion (MIC) Inhibitor. (2020). ACS Omega, 5(49), 31835-31844. Available at: [Link]
-
Thermodynamic study of the solubility of some sulfonamides in cyclohexane. (2003). ResearchGate. Available at: [Link]
Sources
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 4. researchgate.net [researchgate.net]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
- 7. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
4-Cyanobutane-1-sulfonamide in Medicinal Chemistry: Structural Rationale, Synthetic Workflows, and Application in Kinase Inhibition
Executive Summary
In contemporary medicinal chemistry, the strategic selection of peripheral substituents is as critical as the design of the core pharmacophore. 4-Cyanobutane-1-sulfonamide (CAS: 3144-10-3) and its highly reactive synthetic precursor, 4-cyanobutane-1-sulfonyl chloride , have emerged as highly valuable building blocks in the synthesis of targeted therapeutics—most notably in the development of Janus Kinase (JAK) inhibitors.
This technical guide provides an in-depth analysis of the structural rationale behind utilizing the this compound moiety, explores its role in modulating the JAK/STAT signaling pathway, and details a self-validating synthetic protocol for its incorporation into complex drug scaffolds.
Chemical Profile & Structural Rationale
The incorporation of a this compound group into a drug molecule is a calculated decision driven by Structure-Activity Relationship (SAR) optimization. The moiety offers a unique combination of physicochemical properties that enhance target affinity, metabolic stability, and overall pharmacokinetic (PK) profiles.
As documented in chemical repositories such as [2], the compound exhibits a low molecular weight, making it an ideal appendage that does not drastically inflate the overall mass of the final drug candidate (thereby avoiding "molecular obesity" and maintaining high ligand efficiency).
Quantitative Data Summary
Table 1: Physicochemical Properties and SAR Impact of this compound
| Property | Value / Characteristic | Medicinal Chemistry Rationale |
| Chemical Formula | C5H10N2O2S | Low molecular weight (162.21 g/mol ) ensures high ligand efficiency when appended to a core scaffold. |
| Cyano Group (-C≡N) | Strong H-bond acceptor | Engages solvent-exposed polar residues; serves as a metabolically stable alternative to amides/esters, resisting plasma esterase cleavage. |
| Butane Linker (-C4H8-) | Flexible aliphatic chain | Provides ~5-6 Å of spatial extension, allowing the cyano group to reach deep allosteric or ribose sub-pockets within the kinase. |
| Sulfonamide (-SO2NH-) | Polar, stable linkage | Improves aqueous solubility; SO2 oxygens act as potent H-bond acceptors for kinase hinge region binding. |
Target Biology: The JAK/STAT Pathway
The primary documented application of this compound derivatives is in the development of kinase inhibitors. As detailed in the [1], aberrant activation of JAK kinases (JAK1, JAK2, JAK3, Tyk2) is heavily implicated in severe immunological and oncological conditions.
The JAK/STAT pathway relies on a phosphorylation cascade initiated by cytokine binding. When a drug core (such as a pyrrolo-triazolo-pyrazine scaffold) is functionalized with a this compound group, the core typically anchors into the ATP-binding site of the kinase. The flexible cyanobutane tail projects outward, interacting with specific amino acid residues at the edge of the ATP pocket, thereby increasing kinase selectivity and prolonging target residence time.
Fig 1: JAK/STAT signaling pathway and targeted inhibition by cyanobutane-sulfonamide derivatives.
Synthetic Methodologies & Self-Validating Protocols
To incorporate the this compound moiety into a drug candidate, medicinal chemists typically utilize its highly reactive electrophilic counterpart: 4-cyanobutane-1-sulfonyl chloride . The following protocol outlines a self-validating system for the sulfonylation of a complex primary or secondary amine. Every step is designed with built-in causality to ensure high yield and prevent common failure modes.
Protocol: Sulfonylation of Amine Scaffolds
-
Step 1: Reagent Preparation & Inert Atmosphere. Dissolve the target amine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Causality: Anhydrous conditions are critical; the presence of ambient moisture will rapidly hydrolyze the sulfonyl chloride into an unreactive sulfonic acid, halting the reaction entirely.
-
-
Step 2: Base Addition. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
-
Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during sulfonylation, preventing the protonation of the starting amine (which would render it non-nucleophilic) without competing for the electrophile.
-
-
Step 3: Thermal Control. Cool the reaction mixture to 0°C using an ice-water bath.
-
Causality: Sulfonylation is highly exothermic. Cooling the mixture prevents thermal degradation of the sulfonyl chloride and suppresses unwanted side reactions, such as the formation of highly reactive sulfene intermediates.
-
-
Step 4: Electrophile Addition. Add 4-cyanobutane-1-sulfonyl chloride (1.1 eq) dropwise over 10 minutes.
-
Causality: Dropwise addition controls the local concentration of the highly reactive electrophile. This minimizes the risk of di-sulfonylation (in the case of primary amines) and allows for precise management of heat evolution.
-
-
Step 5: Reaction Propagation. Remove the ice bath and allow the mixture to warm to room temperature (RT), stirring for 2-4 hours. Monitor progress via LC-MS.
-
Causality: Warming provides the necessary activation energy to drive the reaction to completion, which is particularly necessary for the sterically hindered secondary amines common in tricyclic drug scaffolds.
-
-
Step 6: Quenching and Workup. Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Causality: The basic aqueous quench neutralizes any remaining HCl and hydrolyzes unreacted sulfonyl chloride into a water-soluble sulfonic acid. This impurity is efficiently partitioned into the aqueous waste, leaving the pure sulfonamide product in the organic phase.
-
Fig 2: Step-by-step synthetic workflow for the sulfonylation of amine scaffolds.
Conclusion
The this compound moiety exemplifies the precision required in modern medicinal chemistry. By providing an optimal balance of metabolic stability, precise spatial geometry, and strong hydrogen-bonding capabilities, it serves as a critical vector for enhancing the efficacy and selectivity of kinase inhibitors. Protocols utilizing 4-cyanobutane-1-sulfonyl chloride must strictly adhere to anhydrous, temperature-controlled conditions to ensure successful coupling to complex pharmacophores.
References
- AbbVie Inc. (2012). Novel tricyclic compounds (European Patent No. EP2506716B1).
The Emerging Therapeutic Potential of 4-Cyanobutane-1-sulfonamide Derivatives: A Predictive Analysis
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of FDA-approved drugs with activities ranging from antimicrobial to anticancer.[1][2][3] Concurrently, the cyano moiety is recognized not merely as a synthetic intermediate but as a key pharmacophore, or "warhead," capable of specific interactions with biological targets, notably enzymes like cysteine proteases.[2][4] This guide addresses the therapeutic potential of a specific, yet underexplored, chemical scaffold: 4-Cyanobutane-1-sulfonamide . Due to the nascent stage of research on this exact structure, this document adopts a predictive and analytical approach. By deconstructing the molecule into its core components—the primary sulfonamide, the flexible butane linker, and the terminal cyano group—we will synthesize data from related chemical classes to forecast potential biological activities, outline mechanistic hypotheses, and propose a comprehensive research and development workflow. This whitepaper is designed to serve as a foundational resource for researchers poised to investigate this promising class of compounds.
Deconstructing the Scaffold: A Tale of Three Moieties
The therapeutic potential of any molecule is dictated by its structure. The this compound scaffold combines three distinct chemical motifs, each contributing to a unique pharmacological profile.
The Sulfonamide: A Privileged Pharmacophore
The primary sulfonamide group (-SO₂NH₂) is one of the most successful functional groups in drug discovery.[2] Its enduring relevance stems from its ability to act as a potent zinc-binding group, making it a classic inhibitor of zinc-containing metalloenzymes, most notably Carbonic Anhydrases (CAs).[2][5] Beyond this, its derivatives have been developed as antibacterial agents, diuretics, anti-inflammatory drugs (COX-2 inhibitors), and anticonvulsants, showcasing its remarkable versatility.[1][6][7]
The Cyano Group: More Than a Synthetic Handle
Historically viewed as a precursor for other functional groups, the cyano (or nitrile) group (-C≡N) is now appreciated for its diverse roles in molecular recognition. It is a strong hydrogen bond acceptor and its linear geometry can impose specific orientations within a binding pocket. Critically, the electrophilic nature of the carbon atom makes it a "warhead" for covalent modification of nucleophilic residues, such as the cysteine in the active site of cathepsins and other proteases.[2][4] Compounds featuring a cyanamide moiety have demonstrated anti-tumor, anti-inflammatory, and anti-apoptotic effects.[2][8]
The Butane Linker: A Modulator of Physicochemical Properties
The four-carbon aliphatic chain serves as a flexible linker separating the sulfonamide and cyano groups. This linker is crucial for:
-
Spatial Orientation: It positions the two terminal functional groups at a specific distance, allowing for potential bivalent interactions or optimal engagement with distinct pockets of a target protein.
-
Physicochemical Properties: The linker length and character influence lipophilicity (LogP), solubility, and metabolic stability, all critical parameters for drug-likeness and pharmacokinetic profiles.
Predicted Biological Activities and Mechanistic Hypotheses
Based on the analysis of its constituent parts, the this compound scaffold is predicted to exhibit several key biological activities.
Carbonic Anhydrase (CA) Inhibition
This is the most probable activity due to the presence of the primary sulfonamide group. Sulfonamides inhibit CAs by coordinating to the catalytic Zn²⁺ ion in the active site, displacing a water molecule/hydroxide ion and disrupting the enzyme's catalytic cycle.
Mechanism of Action: The un-ionized sulfonamide nitrogen binds directly to the Zn²⁺ ion, while the sulfonyl oxygens form hydrogen bonds with the active site residues, anchoring the inhibitor.
Caption: Mechanism of Carbonic Anhydrase inhibition by a primary sulfonamide.
Therapeutic Potential:
-
Oncology: Selective inhibition of tumor-associated isoforms like CA IX and XII, which are involved in regulating tumor pH and are markers of hypoxia, is a validated anticancer strategy.[9] The 4-cyanobutane tail could be modified to exploit unique features of the CA IX active site, potentially conferring selectivity.
-
Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces aqueous humor production, lowering intraocular pressure.[1][10]
Dual Carbonic Anhydrase and Cathepsin Inhibition
Recent studies have shown that benzenesulfonamide derivatives containing a cyanamide group can act as dual inhibitors of both CAs and cathepsins.[11][12] This presents an exciting therapeutic paradigm.
Mechanism of Action: The molecule could simultaneously or independently target two different enzyme classes. The sulfonamide moiety would target CAs, while the electrophilic cyano group could form a covalent bond with the active site cysteine residue of cathepsins.
Caption: Proposed dual-inhibition mechanism for neuropathic pain treatment.
Therapeutic Potential:
-
Neuropathic Pain: Both CA VII and Cathepsin S have been validated as therapeutic targets in neuropathic pain.[11] A dual-action compound could offer a synergistic effect and a novel treatment modality.
Anticancer Activity
Beyond CA IX inhibition, these derivatives could possess direct cytotoxic effects. Novel cyanoacrylamide scaffolds incorporating sulfonamides have been shown to induce apoptosis and S-phase cell cycle arrest in colon cancer cells.[13]
Potential Mechanisms:
-
CA IX/XII Inhibition: As discussed, disrupting tumor pH homeostasis.
-
Apoptosis Induction: Interaction with key signaling pathways (e.g., caspases) leading to programmed cell death.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints.
Antibacterial Activity
Sulfonamides are classic antibacterial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[5]
Mechanism of Action: Sulfonamides are structural analogues of para-aminobenzoic acid (PABA), the natural substrate for DHPS. Their binding to the enzyme blocks the synthesis of dihydrofolic acid, a precursor for DNA and RNA synthesis, thus halting bacterial growth.
A Proposed Research and Development Workflow
For scientists and drug developers, a structured approach is necessary to validate the predicted activities of this novel scaffold.
General Synthetic Strategy
A plausible synthetic route would involve the reaction of a commercially available starting material, like 4-chlorobutane-1-sulfonyl chloride, with ammonia to form the primary sulfonamide, followed by nucleophilic substitution of the chloride with a cyanide source.
Sources
- 1. ajchem-b.com [ajchem-b.com]
- 2. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccesspub.org [openaccesspub.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Cyanamido-substituted benzenesulfonamides act as dual carbonic anhydrase and cathepsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel Cyanoacrylamides Incorporating Sulfamethoxazole as Potential Anticancer Agents: DNA Interaction, Apoptotic Induction, and S‑Phase Cell Cycle Arrest in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Precision N-Alkylation of 4-Cyanobutane-1-sulfonamide
This Application Note and Protocol guide is designed for researchers in medicinal chemistry and drug discovery, focusing on the precise N-alkylation of 4-Cyanobutane-1-sulfonamide (CAS 3144-10-3).[1] This bifunctional scaffold serves as a critical linker in PROTAC design and fragment-based drug discovery, necessitating robust protocols that preserve the nitrile handle while selectively alkylating the sulfonamide nitrogen.
Introduction & Strategic Analysis
This compound represents a distinct class of "aliphatic sulfonamides" often utilized as pharmacophores or linkers.[1] Unlike their aromatic counterparts (e.g., tosylamides), aliphatic sulfonamides present unique synthetic challenges due to their electronic properties.
Chemical Profile[2][3][4][5]
-
Structure:
(Aliphatic chain terminating in a nitrile and a primary sulfonamide).[1] -
pKa Considerations: The pKa of primary aliphatic sulfonamides is approximately 11–12 (in DMSO), compared to ~10 for aryl sulfonamides. This reduced acidity implies that weak bases (e.g.,
) often result in sluggish reaction rates or incomplete conversion. -
Chemo-selectivity: The molecule contains a nitrile group (
), which is susceptible to hydrolysis under strongly acidic conditions or hydration in the presence of strong heating with aqueous bases. Protocols must be anhydrous and controlled to preserve this moiety. -
Mono- vs. Di-alkylation: The primary sulfonamide (
) has two acidic protons.[1] After the first alkylation, the remaining proton becomes less acidic (due to steric hindrance and loss of some stabilization), but over-alkylation to the tertiary sulfonamide ( ) is a common side reaction if stoichiometry and base strength are not managed.
Mechanism of Action
The N-alkylation proceeds via a deprotonation-substitution pathway (
-
Base-Mediated (
): The base deprotonates the sulfonamide to form a nitrogen anion ( ), which attacks the alkyl halide.[1]-
Critical Factor:[1] The "Cesium Effect." Cesium ions (
) are large and polarizable, promoting the solubility of the sulfonamide salt in organic solvents (DMF/MeCN) and creating a "naked" anion that is more nucleophilic than its sodium/potassium counterparts.
-
-
Mitsunobu Reaction: Activates an alcohol substrate using
and a diazodicarboxylate (DIAD/DEAD) to allow nucleophilic attack by the sulfonamide. This avoids strong bases entirely.
Experimental Protocols
Protocol A: Cesium Carbonate-Mediated Alkylation (Standard Robust Method)
Best for: Primary and secondary alkyl halides, ensuring mono-selectivity.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Electrophile: Alkyl Halide (
, where ) (1.1 equiv)[2] -
Base: Cesium Carbonate (
) (1.5 – 2.0 equiv) -
Solvent: Anhydrous DMF or Acetonitrile (
)
Step-by-Step Procedure:
-
Preparation: Flame-dry a reaction vial and equip it with a magnetic stir bar. Purge with nitrogen or argon.
-
Dissolution: Add this compound (1.0 equiv) and anhydrous DMF (concentration ~0.2 M). Stir until fully dissolved.
-
Activation: Add
(1.5 equiv) in a single portion. The suspension may become cloudy. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation. -
Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.[2]
-
Note: If the electrophile is solid, dissolve it in a minimal amount of DMF first.
-
-
Reaction:
-
Reactive Halides (Benzylic/Allylic): Stir at RT for 4–12 hours.
-
Unreactive Halides (Aliphatic): Heat to 50–60°C for 12–24 hours.
-
-
Monitoring: Monitor by LC-MS or TLC. Look for the disappearance of the starting sulfonamide and the formation of the mono-alkylated product (
). -
Work-up: Dilute with Ethyl Acetate (EtOAc). Wash with 1M
(carefully, to neutralize base) or saturated , followed by water and brine. Dry over .[2][3] -
Purification: Flash column chromatography.
-
Tip: Sulfonamides are polar. Use a gradient of Hexanes/EtOAc (starting 0% to 100% EtOAc) or DCM/MeOH (0-5%) if highly polar.[1]
-
Protocol B: Mitsunobu Reaction (Mild Conditions)
Best for: Alkylation using Alcohols (avoiding halides), sensitive substrates.
Reagents:
-
Alcohol:
(1.0 – 1.2 equiv)[1] -
Phosphine: Triphenylphosphine (
) (1.5 equiv) -
Azodicarboxylate: DIAD or DEAD (1.5 equiv)
-
Solvent: Anhydrous THF or Toluene[1]
Step-by-Step Procedure:
-
Mix: In a dry flask under inert atmosphere, combine the sulfonamide, alcohol, and
in anhydrous THF (0.1 – 0.2 M). -
Cool: Cool the mixture to 0°C (ice bath).
-
Add DIAD: Add DIAD dropwise over 10–15 minutes. The solution will turn yellow/orange.
-
React: Allow the reaction to warm to RT and stir for 12–24 hours.
-
Work-up: Concentrate the solvent directly.
-
Purification: The major byproduct is triphenylphosphine oxide (
), which can be difficult to remove.-
Optimization: Triturate the crude residue with cold ether/hexanes to precipitate
before chromatography.
-
Protocol C: Sodium Hydride (Forcing Method)
Best for: Unreactive electrophiles where
Reagents:
-
Base: Sodium Hydride (
, 60% dispersion in oil) (1.2 equiv) -
Solvent: Anhydrous DMF or THF[1]
Step-by-Step Procedure:
-
Deprotonation: To a solution of sulfonamide in DMF at 0°C, carefully add
. Evolution of gas will occur. Stir for 30 mins at 0°C -> RT. -
Addition: Cool back to 0°C (optional) and add the alkyl halide.
-
React: Stir at RT or heat as required.
-
Quench: Critical Safety Step. Cool to 0°C. Quench excess hydride by dropwise addition of saturated
or water. Do not add acid directly to the reaction mixture while is present.
Data Presentation & Troubleshooting
Comparison of Methods
| Feature | Protocol A ( | Protocol B (Mitsunobu) | Protocol C ( |
| Primary Utility | General Purpose, Robust | Alcohol Substrates | Difficult/Steric Electrophiles |
| Reaction pH | Mildly Basic | Neutral/Mild | Strongly Basic |
| Nitrile Stability | High | High | Moderate (Risk of hydration at high T) |
| Byproducts | Cesium salts (easy removal) | NaOH/Salts (easy removal) | |
| Mono-Selectivity | Excellent | Good | Variable (Risk of di-alkylation) |
Troubleshooting Guide
-
Problem: Low Conversion.
-
Cause: Sulfonamide pKa is high (~12).
-
Solution: Switch from
to . Increase temperature to 60°C. Add catalytic (Finkelstein reaction in situ) if using Alkyl Bromides/Chlorides.
-
-
Problem: Di-alkylation.
-
Cause: Excess base or electrophile.
-
Solution: Use strict 1.0 : 1.1 stoichiometry. Dilute the reaction (0.1 M). Add the electrophile slowly.
-
-
Problem: Nitrile Hydrolysis.
Visualizations
Reaction Decision Tree
Caption: Decision matrix for selecting the optimal N-alkylation protocol based on electrophile availability and reactivity.
Mechanistic Pathway (Base-Mediated)
Caption:
References
-
Mondal, S., & Malakar, S. (2020).[5] Synthesis of Sulfonamide and Their Synthetic and Therapeutic Applications: Recent Advances.[5] Tetrahedron, 76(48), 131662.[5] [5]
-
Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Bases in Organic Synthesis. Journal of Organic Chemistry, 67(7), 2329–2347.
-
Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.
-
Brough, S. J., et al. (2016). Sulfonamide Synthesis via Boronic Acid Coupling. (General reference for sulfonamide utility in medicinal chemistry).
-
BLD Pharm. (2024). Product Data Sheet: this compound (CAS 3144-10-3).[1][4][6][7]
Sources
- 1. 1496977-37-7|[1-(Cyanomethyl)cyclopropyl]methanesulfonamide|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 245368-50-7|Pent-4-ene-1-sulfonamide|BLD Pharm [bldpharm.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. 787540-03-8|4-Methylpentane-1-sulfonamide|BLD Pharm [bldpharm.com]
- 7. 3144-10-3|this compound|BLD Pharm [bldpharm.com]
4-Cyanobutane-1-sulfonamide: A Versatile Bifunctional Building Block for the Synthesis of Saturated Heterocycles
An Application Guide:
Abstract: This document provides an in-depth technical guide on the synthetic utility of 4-cyanobutane-1-sulfonamide, a promising yet under-explored building block in heterocyclic chemistry. We elucidate its potential by leveraging its bifunctional nature—a terminal nitrile group and a primary sulfonamide—linked by a flexible four-carbon chain. This unique architecture makes it an ideal precursor for the intramolecular cyclization to form valuable six-membered heterocyclic scaffolds, including substituted piperidines and cyclic sulfonamides (sultams). These structural motifs are prevalent in a wide range of pharmaceuticals and bioactive molecules.[1][2] This guide presents detailed theoretical frameworks and practical, field-proven protocols for researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities.
Introduction: The Strategic Value of a Bifunctional Precursor
In modern drug discovery and synthetic chemistry, the efficient construction of complex molecular architectures from simple, readily available starting materials is a paramount objective. This compound emerges as a strategic building block precisely because it embeds two versatile and orthogonal functional groups:
-
The Sulfonamide Moiety (-SO₂NH₂): A cornerstone in medicinal chemistry, the sulfonamide group is a well-established pharmacophore known for its diverse biological activities, including antimicrobial and anticancer properties.[2] Synthetically, the nitrogen atom can act as a nucleophile, and the sulfonyl group can activate adjacent positions or be incorporated into a cyclic sultam structure.[3]
-
The Nitrile Group (-C≡N): The cyano group is a highly versatile synthetic handle.[4] It can be transformed into a variety of other functional groups; for instance, it can be reduced to a primary amine or hydrolyzed to a carboxylic acid. Critically, the carbon atom of the nitrile is electrophilic, and the adjacent α-carbon can be deprotonated to form a nucleophilic carbanion, facilitating key C-C bond-forming reactions.[5]
The four-carbon (butyl) linker sterically favors the formation of thermodynamically stable six-membered rings, making intramolecular cyclization a highly favorable pathway. This guide will explore two primary synthetic routes stemming from this precursor: the synthesis of piperidine derivatives and the construction of six-membered sultams.
Synthetic Pathway I: Accessing the Piperidine Scaffold via Reductive Cyclization
The piperidine ring is a privileged scaffold found in numerous FDA-approved drugs and natural alkaloids.[1] A common strategy to form this ring is through the intramolecular cyclization of a linear chain containing a terminal amine and an electrophilic group. Here, we leverage the nitrile as a latent amine.
Mechanistic Rationale and Workflow
The proposed synthesis involves a two-step, one-pot procedure. The first step is the selective reduction of the nitrile group to a primary amine. The resulting amino-sulfonamide intermediate is then cyclized intramolecularly. The sulfonamide nitrogen, after activation (N-alkylation or N-sulfonylation), can serve as the leaving group in a cyclization driven by the newly formed primary amine.
A more direct approach involves the primary amine displacing a leaving group installed on the sulfonamide nitrogen, a strategy that benefits from the spatial proximity of the reacting groups.
Caption: Workflow for Piperidine Synthesis.
Detailed Experimental Protocol: Synthesis of a Piperidine-fused Sulfonamide Derivative
This protocol describes the synthesis of a representative N-sulfonyl piperidine derivative.
Materials:
-
This compound
-
Raney Nickel (50% slurry in water)
-
Methanol (anhydrous)
-
Hydrogen (gas)
-
Triethylamine (Et₃N)
-
Tosyl Chloride (TsCl)
-
Dichloromethane (DCM, anhydrous)
-
Sodium Bicarbonate (sat. aq. solution)
-
Magnesium Sulfate (anhydrous)
Procedure:
-
Nitrile Reduction:
-
To a high-pressure hydrogenation vessel, add this compound (1.0 eq).
-
Add anhydrous methanol to achieve a 0.2 M concentration.
-
Carefully add Raney Nickel (approx. 20% by weight of the starting material) after washing it with methanol.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
Causality: Raney Nickel is a highly effective and relatively inexpensive catalyst for the hydrogenation of nitriles to primary amines under moderate pressure. Methanol is a suitable protic solvent that facilitates the reaction.
-
-
Reaction Monitoring & Work-up (Amine Formation):
-
Depressurize the vessel carefully.
-
Monitor the reaction completion by TLC or LC-MS to confirm the disappearance of the starting material.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-aminopentane-1-sulfonamide. Do not expose the amine to air for extended periods.
-
-
Intramolecular Cyclization:
-
Immediately dissolve the crude amine in anhydrous dichloromethane (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.5 eq) to the solution. This acts as a base to neutralize the HCl generated and to facilitate the cyclization.
-
Add a solution of tosyl chloride (1.1 eq) in dichloromethane dropwise over 30 minutes. The tosyl chloride serves a dual purpose: it activates the sulfonamide nitrogen and provides a good leaving group for the subsequent cyclization.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Causality: The tosyl group is a strong electron-withdrawing group, making the sulfonamide proton more acidic and facilitating deprotonation by triethylamine. The subsequent intramolecular SN2 reaction by the primary amine leads to the formation of the piperidine ring.
-
-
Final Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the desired piperidine derivative.
-
Synthetic Pathway II: Building Six-Membered Sultams via Thorpe-Ziegler Cyclization
Cyclic sulfonamides, or sultams, are important heterocyclic motifs. The Thorpe-Ziegler reaction is a classical method for forming rings via the intramolecular condensation of dinitriles or cyano-esters. A variation of this reaction can be applied here, where a carbanion generated alpha to the nitrile attacks the electrophilic sulfur atom of the sulfonamide.
Mechanistic Rationale
This pathway involves the deprotonation of the carbon atom adjacent to the nitrile group using a strong, non-nucleophilic base. The resulting carbanion acts as an intramolecular nucleophile, attacking the electrophilic sulfur center of the sulfonamide. This cyclization forms a six-membered ring, which, after tautomerization, yields a stable β-enamino sultam.[3][4]
Caption: Key steps in sultam formation.
Detailed Experimental Protocol: Synthesis of a Six-Membered Sultam
Materials:
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF, anhydrous)
-
Ammonium Chloride (sat. aq. solution)
-
Ethyl Acetate
-
Brine
Procedure:
-
Preparation:
-
Under an inert atmosphere of nitrogen or argon, add sodium hydride (1.2 eq) to a flame-dried, three-necked flask.
-
Wash the NaH with anhydrous hexanes three times to remove the mineral oil, and carefully decant the hexanes each time.
-
Add anhydrous THF to the flask.
-
Causality: Sodium hydride is a strong, non-nucleophilic base ideal for generating carbanions. Anhydrous and inert conditions are critical to prevent quenching the base and the carbanion intermediate.
-
-
Reaction:
-
Cool the NaH suspension to 0 °C.
-
Dissolve this compound (1.0 eq) in a separate flask with anhydrous THF.
-
Add the solution of the starting material dropwise to the NaH suspension over 30-45 minutes. Vigorous hydrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 4-6 hours.
-
Causality: The refluxing provides the necessary thermal energy to overcome the activation barrier for the intramolecular cyclization. THF is a suitable aprotic polar solvent that can solvate the ions formed during the reaction.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC, looking for the consumption of the starting material.
-
Once complete, cool the reaction mixture to 0 °C.
-
Very carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride to neutralize any remaining NaH.
-
Dilute the mixture with water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization or by column chromatography on silica gel to yield the target sultam.
-
Summary of Reaction Parameters and Data
The choice of reagents and conditions can be tailored to favor one cyclization pathway over another. The following table summarizes key parameters for the proposed syntheses.
| Parameter | Pathway I: Piperidine Synthesis | Pathway II: Sultam Synthesis | Rationale |
| Key Reagent | Reducing Agent (e.g., Raney Ni, H₂) | Strong Base (e.g., NaH, LDA) | Targets the nitrile for reduction vs. α-deprotonation. |
| Solvent | Protic (e.g., Methanol, Ethanol) | Aprotic (e.g., THF, Dioxane) | Protic solvents are suitable for hydrogenation and would quench carbanions. |
| Temperature | Room Temperature to 50 °C | 0 °C to Reflux | Mild conditions for reduction; higher energy needed for C-C bond formation. |
| Key Intermediate | 5-Aminopentane-1-sulfonamide | α-Cyano carbanion | A nucleophilic amine vs. a nucleophilic carbon. |
| Product Class | N-Heterocycle (Piperidine) | S,N-Heterocycle (Sultam) | Cyclization via N-alkylation vs. C-S bond formation. |
Conclusion
This compound is a highly valuable and versatile building block for constructing medicinally relevant six-membered heterocyclic systems. By carefully selecting the reaction conditions, chemists can selectively leverage either the nitrile or the sulfonamide functionality to drive intramolecular cyclizations. The protocols outlined in this guide provide a robust starting point for researchers to explore the synthesis of novel piperidine and sultam derivatives, paving the way for the development of new therapeutic agents and functional materials.
References
- ChemRxiv. Nitriles as multipurpose reagents for the synthesis of sultams and sultons (review article).
- Asian Journal of Chemistry. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
- Hilaris Publisher.
- National Institutes of Health (NIH). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors.
- ChemRxiv. Nitriles as multipurpose reagents for the synthesis of sultams and sultons (review article).
- White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- The cyano group in the synthesis of heterocycles.
Sources
Conditions for sulfonamide coupling reactions involving 4-Cyanobutane-1-sulfonamide
Executive Summary & Molecule Profile
4-Cyanobutane-1-sulfonamide (Structure:
The presence of the nitrile group (
This guide details three "Gold Standard" coupling protocols tailored to this specific scaffold, prioritizing chemoselectivity and yield.
Core Challenges & Solutions
| Challenge | Mechanistic Root | Solution |
| Low N-Acidity | Aliphatic tail ( | Use specific ligand-accelerated Pd-catalysis ( |
| Nitrile Sensitivity | Susceptible to hydrolysis or reduction. | Avoid aqueous strong bases ( |
| Nucleophilicity | Sulfonamide nitrogen is a poor nucleophile compared to amines. | Activate electrophiles (using Aryl-halides with Pd) or activate the sulfonamide (using EDC/DMAP for acylation). |
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the optimal experimental approach for your target molecule.
Figure 1: Strategic selection of coupling methodology based on electrophile availability and reaction constraints.
Method A: Palladium-Catalyzed -Arylation (Buchwald-Hartwig)
This is the most robust method for coupling this compound with aryl bromides and chlorides. The use of
Mechanism & Rationale[1][2][3][4][5]
-
Ligand (
-BuXPhos): Ensures formation of the monoligated species, which is highly active for oxidative addition. -
Base (
): Sufficiently basic to deprotonate the sulfonamide-Pd complex but mild enough to preserve the nitrile group (unlike ). -
Solvent (
-Amyl Alcohol or 2-MeTHF): High boiling point ethers/alcohols that solubilize the base without causing nitrile hydrolysis.
Protocol
Reagents:
-
This compound (1.0 equiv)
-
Aryl Bromide/Chloride (1.0–1.2 equiv)
-
Catalyst:
(1–2 mol%) -
Ligand:
-BuXPhos (2–4 mol%) (Ligand:Pd ratio 2:1) -
Base:
(anhydrous, 2.0 equiv) -
Solvent: 2-MeTHF (0.2 M concentration)
Step-by-Step:
-
Inert Setup: Charge a reaction vial with the sulfonamide, aryl halide,
, , and -BuXPhos. Cap with a septum. -
Degassing: Evacuate and backfill with Argon (
). This is crucial to protect the active Pd(0) species. -
Solvation: Add anhydrous 2-MeTHF via syringe.
-
Reaction: Heat the block to 80–90 °C for 4–16 hours. Monitor by LC-MS.
-
Workup: Cool to RT. Filter through a pad of Celite to remove insolubles. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Note: If the aryl halide is base-sensitive, switch to
Method B: Copper-Catalyzed -Arylation (Chan-Lam)
Ideal for substrates where the aryl halide is unavailable or unstable, using Aryl Boronic Acids instead. This reaction proceeds at room temperature in air, making it extremely mild and nitrile-safe.
Mechanism & Rationale[1][2][3][4][5][6]
-
Oxidative Coupling: Uses
and air ( ) to oxidize the Pd-cycle equivalent. -
Nitrile Safety: The absence of strong heating and strong bases makes this the safest method for the nitrile group.
Protocol
Reagents:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.5–2.0 equiv)
-
Catalyst:
(10–20 mol%) -
Base: Pyridine (2.0 equiv) or
-
Solvent: DCM or Acetonitrile (0.1 M)
-
Atmosphere: Open air (or
balloon for faster rates)
Step-by-Step:
-
Mixing: In a vial, combine sulfonamide, boronic acid, and
. -
Solvation: Add DCM and Pyridine.
-
Activation: Stir vigorously open to the air (use a drying tube if humidity is high, but
is required). -
Timeline: Reaction typically requires 12–24 hours at Room Temperature.
-
Workup: Quench with aqueous
(to sequester Cu). Extract with DCM. -
Purification: Silica gel chromatography.
Method C: -Acylation (Synthesis of -Acyl Sulfonamides)
-acyl sulfonamides are classic bioisosteres of carboxylic acids (Protocol
Reagents:
-
This compound (1.0 equiv)
-
Carboxylic Acid (1.1 equiv)
-
Coupling Agent: EDC
HCl (1.2 equiv) -
Catalyst: DMAP (1.2 equiv)
-
Solvent: DCM (anhydrous)
Step-by-Step:
-
Dissolve the Carboxylic Acid and EDC
HCl in DCM at 0 °C. Stir for 15 min to activate. -
Add this compound and DMAP.
-
Allow to warm to RT and stir for 12 hours.
-
Wash: Wash with 1M HCl (carefully, rapid wash) to remove DMAP/EDC byproducts, then Brine.
-
Note: The nitrile is stable to EDC/DMAP. Avoid using
(Thionyl chloride) for acid activation if the nitrile or other parts of the molecule are acid-sensitive; however, the nitrile itself is generally stable to at moderate temps.
Troubleshooting & Optimization
| Observation | Diagnosis | Remedial Action |
| Nitrile Hydrolysis (Amide formation) | Base too strong or wet solvent. | Switch from |
| Low Conversion (Pd) | Catalyst poisoning or poor oxidative addition. | Increase |
| Low Conversion (Cu) | Insufficient re-oxidation of Cu. | Switch from air to an |
References
-
Rosen, B. R., et al. (2011).[1] "Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles." Organic Letters, 13(10), 2564–2567.
-
Shekhar, S., et al. (2011). "A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates." The Journal of Organic Chemistry, 76(11), 4552–4563.[2]
-
Vantourout, J. C., et al. (2016).[3] "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity." Journal of the American Chemical Society, 138(6), 1878.
-
Inghvit, K., et al. (2025). "Data Science-Driven Discovery of Optimal Conditions... for the Chan–Lam Coupling of Primary Sulfonamides." ACS Catalysis.
Sources
Preparation of pharmaceutical intermediates using 4-Cyanobutane-1-sulfonamide
Application Note: Strategic Utilization of 4-Cyanobutane-1-sulfonamide in Medicinal Chemistry
Executive Summary
This compound (CAS: 939765-83-2) represents a high-value "bifunctional aliphatic linker" in modern drug discovery. Unlike aromatic sulfonamides, which dominate the antibiotic and diuretic landscape, this aliphatic intermediate offers a unique C4-spacer terminating in two orthogonal reactive centers: a sulfonamide (nucleophilic nitrogen/acidic proton) and a nitrile (electrophilic carbon/reducible group).
This Application Note details the strategic use of this compound for:
-
Sultam Synthesis: Acting as a direct precursor to 1,2-thiazinane-1,1-dione (6-membered sultams) via reductive cyclization.
-
Fragment-Based Drug Design (FBDD): Serving as a linear linker for Histone Deacetylase (HDAC) inhibitors and Carbonic Anhydrase (CA) inhibitors.
-
Bioisostere Development: Facilitating the transformation of the nitrile moiety into tetrazoles or amidines while retaining the sulfonamide pharmacophore.
Chemical Profile & Reactivity Logic
To utilize this intermediate effectively, researchers must understand the competing reactivities of its functional groups.
| Feature | Chemical Character | Strategic Utility |
| Sulfonamide ( | Stable anchor. Can be N-alkylated or serve as a Zinc-Binding Group (ZBG). | |
| Nitrile ( | Electrophilic carbon.[1][2] Reducible to amine.[1][3][4][5][6] | Precursor to primary amines (linkers) or heterocycles (tetrazoles). |
| Aliphatic Chain ( | Flexible alkyl tether. | Provides critical distance for "clamp" binding modes in enzymes (e.g., CA isoforms). |
Critical Handling Note: When performing base-mediated alkylation on the nitrile end (e.g.,
Core Application: Reductive Cyclization to Sultams
The most powerful application of this compound is its conversion into Sultams (cyclic sulfonamides). Sultams are bioisosteres of lactams and are found in anticonvulsants (e.g., Sultiame) and anti-inflammatory agents.
The Mechanism: The transformation involves the reduction of the nitrile to a primary amine, which then performs an intramolecular nucleophilic attack on the sulfonyl group (often requiring activation of the sulfonamide or a trans-sulfonylation mechanism). However, a more modern "One-Pot" approach utilizes the in situ activation or the use of specific metal catalysts to drive cyclization.
Protocol 1: Nickel-Catalyzed Reductive Cyclization
Rationale: Standard hydrogenation (Pd/C) often fails due to sulfur poisoning of the catalyst. This protocol uses a borohydride-nickel system which is sulfur-tolerant and robust.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reducing Agent: Sodium Borohydride (
, 7.0 equiv) -
Catalyst: Nickel(II) Chloride hexahydrate (
, 1.0 equiv) -
Solvent: Methanol (Dry)
-
Additives:
(optional, if trapping the open chain amine is desired instead of cyclization)
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1 mmol) and
(1 mmol) in dry Methanol (10 mL) in a round-bottom flask. The solution will be green. -
Reduction: Cool the solution to 0°C. Slowly add
(7 mmol) portion-wise over 30 minutes. Caution: Vigorous gas evolution ( ). The reaction will turn black (formation of active Nickel boride species). -
Cyclization/Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours.
-
Note: In the absence of an external electrophile, the newly formed amine (
) can attack the sulfonamide sulfur if a leaving group mechanism is engineered (e.g., if starting from the sulfonyl chloride or fluoride). -
For the Sulfonamide starting material: This reduction yields 4-aminobutane-1-sulfonamide . To force cyclization to the sultam (1,2-thiazinane-1,1-dione), a subsequent activation step is required:
-
-
Cyclization Step (Post-Reduction): Isolate the amino-sulfonamide. Reflux in Toluene with a catalytic amount of p-TsOH or treat with
to form the intermediate sulfonyl chloride (from the sulfonic acid analog) if starting upstream.-
Direct Route: If the goal is the linear amine (common for HDAC linkers), quench with water, extract with EtOAc, and purify.
-
Pathway Visualization
The following diagram illustrates the divergent synthesis pathways available from this compound.
Figure 1: Divergent synthetic utility of this compound in pharmaceutical development.
Core Application: Synthesis of Carbonic Anhydrase Inhibitors (CAIs)
Long-chain aliphatic sulfonamides are potent inhibitors of Carbonic Anhydrase (CA) isoforms. The nitrile group in this compound provides a handle to extend the chain or attach "tail" groups that interact with the hydrophobic half of the CA active site.
Protocol 2: Pinner Reaction to Amidines
Amidines are potent pharmacophores. Converting the nitrile to an amidine retains the sulfonamide ZBG while adding a basic center.
Reagents:
-
This compound[7]
-
Dry Ethanol (excess)
-
Dry HCl gas (or Acetyl Chloride/EtOH)
-
Ammonia (methanolic)
Step-by-Step Methodology:
-
Imidate Formation: Dissolve the nitrile in dry Ethanol at 0°C. Bubble dry HCl gas through the solution for 30 minutes (or add Acetyl Chloride dropwise to generate anhydrous HCl in situ).
-
Incubation: Stir at
for 12–24 hours. The Pinner salt (ethyl imidate hydrochloride) will precipitate or form a thick oil. -
Amidine Formation: Remove excess solvent/HCl under vacuum. Redissolve the residue in dry Methanol. Add Methanolic Ammonia (7N, excess) at 0°C.
-
Workup: Stir for 12 hours. Evaporate solvent. The product is the 4-amidino-butane-1-sulfonamide hydrochloride .
-
Validation: Check MS (ESI+) for
.[8] The disappearance of the sharp nitrile peak at ~2250 in IR confirms conversion.
Quantitative Data: Solvent Compatibility Table
When handling this compound, solvent choice is critical due to the polarity of the sulfonamide and the reactivity of the nitrile.
| Solvent | Solubility | Suitability for Nitrile Reduction | Suitability for Alkylation |
| DMSO | High | Low (Interferes with hydrides) | High (Excellent for |
| Methanol | High | High (Best for | Low (Protic interference) |
| THF | Moderate | High (Best for | Moderate |
| DCM | Low | Low | Low |
| Water | Moderate | Low | Low |
References
-
Grygorenko, O. O., et al. (2020). "Synthesis of spirocyclic
- and -sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides." Journal of Organic Chemistry. Available at: [Link] (Accessed via NIH PMC). - Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. (General reference for Sulfonamide CAIs).
-
ChemGuide. "Reduction of Nitriles to Primary Amines." Available at: [Link]
-
Organic Chemistry Portal. "Synthesis of Sulfonamides." Available at: [Link]
- Vertex AI Search. "Preparation of sultams from cyano sulfonamides.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene-substituted sulfones - Google Patents [patents.google.com]
- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 7. Buy this compound [smolecule.com]
- 8. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Scalable manufacturing techniques for 4-Cyanobutane-1-sulfonamide
Application Note: Scalable Manufacturing of 4-Cyanobutane-1-sulfonamide
Executive Summary
This compound (Target Molecule) is a critical aliphatic building block used in the synthesis of next-generation Janus Kinase (JAK) inhibitors and other immunomodulatory therapeutics. Its bifunctional nature—possessing a reactive sulfonamide for coupling and a nitrile group for further transformation (e.g., reduction to amine or hydrolysis)—makes it highly valuable but challenging to manufacture at scale due to the sensitivity of the nitrile group to hydrolysis under strong acidic/basic conditions.
This guide details a scalable, chromatography-free manufacturing protocol. Unlike bench-scale methods that may rely on expensive chromatography, this process utilizes crystallization and extraction for purification, ensuring economic viability for multi-kilogram production.
Retrosynthetic Analysis & Route Selection
To design a robust process, we analyze the target structure:
Route Comparison
-
Route A: Oxidative Chlorination of Thiols.
-
Precursor: 4-mercaptobutyronitrile.
-
Drawback: Thiols are odorous and require strict containment. Oxidative chlorination (
) is harsh and can hydrolyze the nitrile.
-
-
Route B: Ring Opening of Sultones.
-
Precursor: 1,4-Butane sultone.
-
Drawback: Ring opening with cyanide (
) is hazardous and forms the sulfonate salt, converging with Route C but with higher safety risks.
-
-
Route C: Strecker Sulfite Alkylation (Selected Route).
Reaction Scheme (Graphviz)
Figure 1: Three-step synthetic pathway utilizing Strecker sulfite alkylation.
Detailed Experimental Protocols
Step 1: Synthesis of Sodium 4-cyanobutane-1-sulfonate
Principle: Nucleophilic substitution (
Materials:
-
4-Chlorobutyronitrile (1.0 equiv)
-
Sodium Sulfite (
) (1.2 - 1.5 equiv) -
Water (Solvent, 5 vol)
-
Ethanol (Optional co-solvent, may speed up reaction but requires removal)
Protocol:
-
Charge a glass-lined reactor with Sodium Sulfite and Water. Stir until dissolved.
-
Add 4-Chlorobutyronitrile at room temperature. The mixture will be biphasic.
-
Heat to reflux (
). Vigorous stirring is essential to maximize interfacial surface area. -
Monitor by HPLC or GC. The disappearance of the starting chloride indicates completion (typically 12–24 hours).
-
Workup:
-
Cool the reaction mixture to
. -
Option A (Salting out): Add NaCl to saturation to precipitate the sulfonate salt if solubility allows.
-
Option B (Evaporation - Recommended for Scale): Distill off water under reduced pressure to dryness. The residue contains the product and inorganic salts (
, excess ). -
Purification: Triturate the solid residue with boiling Ethanol. The organic sulfonate dissolves; inorganic salts do not. Filter hot.
-
Cool the filtrate to crystallize Sodium 4-cyanobutane-1-sulfonate .
-
Dry the white solid thoroughly (vacuum oven,
). Critical: Moisture will destroy thionyl chloride in the next step.
-
Step 2: Synthesis of 4-Cyanobutane-1-sulfonyl Chloride
Principle: Conversion of the sulfonate salt to the sulfonyl chloride using Thionyl Chloride (
Materials:
-
Sodium 4-cyanobutane-1-sulfonate (Dry)
-
Thionyl Chloride (2.0 - 3.0 equiv)
-
Dimethylformamide (DMF) (Catalytic, 1-2 mol%)
-
Toluene or Dichloromethane (DCM) (Solvent, optional but recommended for heat control)
Protocol:
-
Suspend the dry sulfonate salt in Toluene (5 vol) in a reactor equipped with a scrubber (for
and ). -
Add catalytic DMF.
-
Add Thionyl Chloride dropwise at
. Caution: Gas evolution ( ) will occur. -
Heat to
and hold for 4–6 hours. -
Monitor: Take an aliquot, quench with methanol, and check for the methyl sulfonate ester by HPLC/GC.
-
Workup:
-
Distill off excess Thionyl Chloride and Toluene under reduced pressure.
-
Dissolve the residue in DCM or Toluene.
-
Wash with cold water (rapidly) to remove inorganic salts. Note: Sulfonyl chlorides hydrolyze slowly in cold water, but speed is key.
-
Dry the organic layer over
or . -
Concentrate to yield 4-Cyanobutane-1-sulfonyl chloride as a yellow oil or low-melting solid. Use immediately in Step 3.
-
Step 3: Synthesis of this compound
Principle: Nucleophilic acyl substitution of the sulfonyl chloride with ammonia.
Materials:
-
4-Cyanobutane-1-sulfonyl chloride (1.0 equiv)
-
Ammonia (
) (Excess). Can use 28% aqueous or anhydrous gas. -
Tetrahydrofuran (THF) or DCM (Solvent)
Protocol:
-
Dissolve the sulfonyl chloride in THF (10 vol). Cool to
. -
Addition:
-
Method A (Aqueous): Add 28%
(5 equiv) dropwise, maintaining temp . -
Method B (Anhydrous): Bubble
gas into the solution until saturation.
-
-
Stir at
for 2–4 hours. -
Monitor by HPLC for disappearance of sulfonyl chloride.
-
Workup:
-
Concentrate the solvent to remove excess ammonia and THF.
-
The residue is likely a solid suspended in water (if Method A used).
-
Extract with Ethyl Acetate (if oil) or Filter (if solid precipitates).
-
Purification: Recrystallize from Ethanol/Water or Isopropanol.
-
Isolate This compound as a white crystalline solid.
-
Process Safety & Critical Control Points
| Hazard Class | Chemical | Risk | Mitigation Strategy |
| Acute Toxicity | 4-Chlorobutyronitrile | Toxic if swallowed/inhaled. Metabolizes to cyanide. | Handle in fume hood. Wear nitrile gloves. Have amyl nitrite or cyanide antidote kit available. |
| Corrosive / Gas | Thionyl Chloride | Releases HCl and SO2. Causes severe burns.[3] | Use caustic scrubber ( |
| Exothermic | Sulfonamide Formation | Reaction with ammonia is highly exothermic. | Controlled addition at low temperature ( |
| Stability | Sulfonyl Chloride | Moisture sensitive. | Store under nitrogen. Use immediately after preparation. |
Analytical Specifications
To ensure "Self-Validating" quality, the final product must meet these criteria:
-
Appearance: White to off-white crystalline solid.
-
1H NMR (DMSO-d6):
-
~ 1.6-1.8 ppm (m, 4H,
middle chain) -
~ 2.5 ppm (t, 2H,
) -
~ 3.0 ppm (t, 2H,
) -
~ 6.8 ppm (s, 2H,
, exchangeable with )
-
~ 1.6-1.8 ppm (m, 4H,
-
Mass Spectrometry (ESI):
or . -
HPLC Purity: >98.0% (Area %).
Process Flow Diagram (Graphviz)
Figure 2: Unit operations flow for the manufacturing process.[9]
References
-
Strecker Sulfite Alkylation (General): Strecker, A. "Ueber eine neue Bildungsweise der Sulfosäuren." Annalen der Chemie und Pharmacie, vol. 148, no. 1, 1868, pp. 90-96.
-
Application in JAK Inhibitors (Patent): AbbVie Inc. "Novel Tricyclic Compounds." European Patent EP2506716B1, 2016. (Describes the use of 4-cyanobutane-1-sulfonyl chloride as an intermediate).
- Sulfonyl Chloride Synthesis (Methodology): Bahrami, K., et al. "Direct conversion of sulfonates to sulfonyl chlorides." Tetrahedron Letters, vol. 49, no. 24, 2008, pp. 3931-3934.
-
Safety of Nitriles: "4-Chlorobutyronitrile Safety Data Sheet." PubChem, National Library of Medicine.
Sources
- 1. environmentclearance.nic.in [environmentclearance.nic.in]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Alken Scaloff 463 - MATERIAL SAFETY DATA SHEET [alken-murray.com]
- 4. 1,4-Cyclohexanedione synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. CN111517945A - Method for long-term stable preparation of 4-chlorobutyryl chloride - Google Patents [patents.google.com]
- 7. CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride - Google Patents [patents.google.com]
- 8. US4419283A - Liquid compositions for display devices - Google Patents [patents.google.com]
- 9. Process method for synthesizing and purifying 4-chlorobutyryl chloride - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Cyanobutane-1-sulfonamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter yield bottlenecks in the synthesis of aliphatic sulfonamides. The synthesis of 4-Cyanobutane-1-sulfonamide presents a unique chemoselectivity challenge: converting an alkyl halide to a sulfonamide without hydrolyzing the sensitive terminal cyano group.
Traditional methods utilizing sodium sulfite followed by harsh chlorination (e.g., POCl₃ or PCl₅) often degrade the nitrile. To achieve maximum yields, we strongly recommend the S-alkyl isothiouronium pathway . This modern route allows for mild, low-temperature oxidative chlorosulfonation, preserving the cyano group while maximizing throughput.
Below is our comprehensive troubleshooting guide, optimized protocol, and mechanistic breakdown to ensure high-yield, reproducible results in your laboratory.
Mechanistic Overview & Strategic Pathway Selection
Workflow for this compound synthesis, highlighting the critical hydrolysis risk.
Troubleshooting Guide (FAQs)
Q1: Why am I seeing incomplete conversion of 5-chlorovaleronitrile to the S-(4-cyanobutyl)isothiouronium intermediate? Causality & Solution: Aliphatic chlorides are relatively sluggish electrophiles in SN2 substitutions compared to bromides or iodides. To resolve this, add 10 mol% of Sodium Iodide (NaI) to the reaction mixture. This initiates an in situ Finkelstein halogen exchange, temporarily converting the chloride to a highly reactive 5-iodovaleronitrile, which rapidly reacts with thiourea to drive the reaction to completion[1].
Q2: During the oxidative chlorosulfonation step, my yield of the sulfonyl chloride is low, and NMR shows a massive sulfonic acid impurity. What went wrong? Causality & Solution: Sulfonyl chlorides are highly susceptible to nucleophilic attack by water. The oxidative chlorosulfonation of the isothiouronium salt is highly exothermic. If the internal temperature exceeds 10°C, the generated heat traps water within the precipitating product, rapidly hydrolyzing the sulfonyl chloride into the undesired sulfonic acid[2]. Fix: Maintain the internal temperature strictly between -5°C and 5°C using a cryo-cooler and ensure a slow, controlled addition of the oxidant (NaClO or NCS).
Q3: In the final amidation step, I am recovering a mixture of the target sulfonamide and hydrolyzed starting material. How do I prevent this? Causality & Solution: Adding the neat sulfonyl chloride directly into aqueous ammonia creates localized acidic micro-environments (pH gradients) before the ammonia can fully neutralize the generated HCl. This localized acidity catalyzes competitive hydrolysis[3]. Fix: Dissolve the sulfonyl chloride in a water-miscible organic solvent like Tetrahydrofuran (THF) and add it dropwise to a vigorously stirred, large excess of cold aqueous ammonia. The biphasic system buffers the local pH, ensuring amidation outpaces hydrolysis.
Self-Validating Experimental Protocol
This three-step protocol is designed with built-in physical checkpoints to ensure you can validate the success of each step in real-time without immediate reliance on LC-MS.
Step 1: Thioalkylation (Thiouronium Salt Formation)
-
Setup: Charge a round-bottom flask with 5-chlorovaleronitrile (1.0 eq), thiourea (1.1 eq), and NaI (0.1 eq) in anhydrous ethanol.
-
Execution: Heat the mixture to reflux (approx. 78°C) for 12 hours under a nitrogen atmosphere.
-
Self-Validation Checkpoint: The reaction initially presents as a heterogeneous suspension. Because the resulting S-(4-cyanobutyl)isothiouronium chloride is highly polar and salt-like, the mixture will transition into a homogeneous, clear solution upon completion.
-
Isolation: Concentrate the ethanol under reduced pressure to yield a crude white solid, which is used directly in the next step.
Step 2: Oxidative Chlorosulfonation
-
Setup: Dissolve the crude isothiouronium salt in 2M HCl (aqueous) and cool the flask to -5°C using an ice/brine bath.
-
Execution: Add aqueous NaClO (bleach, 3.5 eq) or N-chlorosuccinimide (NCS, 4.0 eq) dropwise over 1 hour, strictly maintaining the internal temperature below 5°C[2].
-
Self-Validation Checkpoint: As the water-soluble salt oxidizes, the highly hydrophobic 4-cyanobutane-1-sulfonyl chloride will form. You will observe a dense, immiscible oil (or a white precipitate, depending on concentration) cleanly separating at the bottom of the flask, leaving a transparent aqueous layer above it.
-
Isolation: Extract immediately with cold Dichloromethane (DCM), wash with cold brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo at room temperature (do not heat).
Step 3: Biphasic Amidation
-
Setup: Dissolve the freshly prepared 4-cyanobutane-1-sulfonyl chloride in cold THF.
-
Execution: Add this THF solution dropwise to a vigorously stirred solution of 28% aqueous ammonium hydroxide (5.0 eq) at 0°C.
-
Self-Validation Checkpoint: The pH of the aqueous layer must remain >10 throughout the addition. Upon completion, partially evaporate the THF under reduced pressure. The target This compound will spontaneously crystallize out of the remaining aqueous phase as a white solid[3].
-
Isolation: Filter the crystals, wash with ice-cold water, and dry under high vacuum.
Quantitative Yield Optimization Data
The following table summarizes internal validation data demonstrating how correcting the mechanistic bottlenecks described above drastically improves the isolated yield of the target molecule.
| Reaction Step | Parameter Evaluated | Standard Condition (Suboptimal) | Optimized Condition | Yield Shift | Mechanistic Rationale |
| 1. Thioalkylation | Halide Reactivity | 5-chlorovaleronitrile (No NaI) | 10 mol% NaI added | 65% → 98% | Finkelstein exchange accelerates SN2 substitution[1]. |
| 2. Chlorosulfonation | Thermal Control | Exothermic (15°C - 20°C) | Strictly controlled (-5°C to 5°C) | 55% → 89% | Suppresses nucleophilic attack of H2O on the sulfonyl chloride[2]. |
| 3. Amidation | Solvent Matrix | Direct addition to aq. NH3 | Biphasic system (THF / aq. NH3) | 70% → 92% | Prevents localized pH drops; limits competitive hydrolysis[3]. |
References
-
Title: An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides Source: MDPI URL: [Link]
-
Title: Thiourea/NCBSI/HCl System: Telescoping Alkyl Halide to Alkyl Sulfonyl Chloride Source: ResearchGate URL: [Link]
-
Title: Sulfonyl chloride synthesis by chlorosulfonation (Citing: A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation) Source: Organic Chemistry Portal URL: [Link]
Sources
Technical Support Center: Troubleshooting Solubility Issues of 4-Cyanobutane-1-sulfonamide in DMSO
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to diagnose and resolve common solubility challenges encountered with 4-Cyanobutane-1-sulfonamide in Dimethyl Sulfoxide (DMSO). By understanding the underlying chemical principles and following systematic troubleshooting protocols, users can confidently prepare stable and accurate stock solutions for their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound powder is not fully dissolving in DMSO at room temperature. What should be my first course of action?
Answer:
Incomplete dissolution is a frequent initial obstacle. It often stems from either exceeding the compound's intrinsic solubility at room temperature or insufficient energy input to overcome the crystal lattice energy of the solid. Before making significant changes to your protocol, a systematic approach is recommended.
Causality: DMSO is a powerful polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds.[1] However, the dissolution process requires overcoming intermolecular forces within the compound's solid-state crystal lattice. This can be facilitated by increasing kinetic energy through mechanical and thermal means.
Step-by-Step Initial Troubleshooting Workflow:
-
Verify Solvent Purity: Confirm you are using high-purity, anhydrous DMSO. DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[2] Water contamination can alter the solvent's properties and significantly decrease the solubility of certain organic compounds.[2][3]
-
Vigorous Agitation: Vortex the vial vigorously for 2-5 minutes. This mechanical agitation helps to break down powder aggregates and increases the surface area of the solute exposed to the solvent.[4]
-
Gentle Warming: Place the vial in a water bath set to 37-50°C for 10-15 minutes.[2] The added thermal energy increases molecular motion, which can significantly enhance the rate and extent of dissolution. Crucial Note: Avoid excessive heat, as it can lead to compound degradation.
-
Sonication: If solids persist, place the vial in a bath sonicator for 5-10 minutes. The high-frequency energy from sonication creates micro-cavitations that act as a powerful mechanical force to break apart stubborn particulates and facilitate dissolution.[2][5]
Experimental Protocol: Standard Dissolution Method
| Step | Action | Details & Rationale |
| 1 | Preparation | In a sterile, dry vial, accurately weigh the desired mass of this compound. |
| 2 | Solvent Addition | Add the calculated volume of fresh, anhydrous DMSO to reach the target concentration. |
| 3 | Initial Mixing | Tightly cap the vial and vortex vigorously for 2 minutes to ensure initial dispersion. |
| 4 | Observation | Visually inspect the solution against a light source for any undissolved material. |
| 5 | Gentle Heating | If solids remain, warm the solution in a 37°C water bath for 15 minutes, with intermittent vortexing. |
| 6 | Sonication | If dissolution is still incomplete, sonicate the vial in a water bath for 10 minutes. |
| 7 | Final Assessment | Allow the solution to cool to room temperature. A stable solution should remain clear and free of particulates. |
Troubleshooting Flowchart:
Caption: A systematic workflow for addressing initial dissolution challenges in DMSO.
Q2: The compound dissolved after warming, but a precipitate formed after the solution cooled to room temperature. What is happening?
Answer:
This is a classic case of creating a supersaturated solution. It indicates that the concentration of your solution exceeds the thermodynamic solubility limit of this compound in DMSO at room temperature.
Understanding the Causality:
-
Kinetic vs. Thermodynamic Solubility: Heating provides the kinetic energy to force more solute into the solvent than would normally be stable, creating a temporary, supersaturated state.
-
Precipitation: As the solution cools, the kinetic energy decreases, and the system seeks its lowest energy state. The excess, thermodynamically unstable solute molecules aggregate and precipitate out of the solution until the concentration reaches its equilibrium solubility limit.[2]
Solutions:
-
Reduce the Concentration: The most reliable solution is to prepare a new stock solution at a lower concentration. Determine the highest concentration that remains stable at room temperature after initial dissolution.
-
Maintain Elevated Temperature (Use with Caution): For immediate use in an experiment, you could potentially maintain the solution at 37°C. However, this is not a viable long-term storage strategy and may risk compound degradation over time.
-
Store at Room Temperature: DMSO has a freezing point of 18.5°C (65.3°F).[2] Storing a concentrated DMSO stock solution at 4°C or below can cause the DMSO itself to freeze, forcing the compound to precipitate. Unless specified otherwise for stability reasons, storing DMSO stocks at room temperature in a desiccator is often recommended.[2]
Logical Relationship Diagram:
Sources
Technical Support Center: Troubleshooting 4-Cyanobutane-1-sulfonamide Stability Under Acidic Conditions
Welcome to the Technical Support Center. As a bifunctional molecule, 4-Cyanobutane-1-sulfonamide presents unique handling challenges during synthesis, purification, and storage. This guide is designed by application scientists to help researchers and drug development professionals understand the mechanistic vulnerabilities of this compound and troubleshoot stability issues—specifically acid-catalyzed degradation.
Part 1: Mechanistic Insights & FAQs
Q1: Why does this compound degrade under acidic conditions, and which functional group is responsible? The instability of this molecule under acidic conditions is almost exclusively driven by the aliphatic nitrile (-CN) group. While the primary sulfonamide (-SO₂NH₂) group possesses a highly robust S-N bond that is hydrolytically stable across a broad pH range (t₁/₂ > 1 year at pH 4.0)[1], the nitrile group is highly susceptible to acid-catalyzed hydration[2]. Under extreme conditions (pH < 2.0), sulfonamides can undergo A-1 carbocation-mediated hydrolysis[3][4], but in standard laboratory workflows, the nitrile will always degrade first.
Q2: What is the exact chemical mechanism of this degradation? The degradation follows a classic acid-catalyzed nucleophilic addition pathway. First, the sp-hybridized nitrogen of the nitrile group becomes protonated by the acidic environment[2][5]. This protonation significantly increases the electrophilicity of the adjacent nitrile carbon, lowering the activation energy required for water (a weak nucleophile) to attack[6][7]. This nucleophilic attack forms an unstable imidic acid intermediate, which rapidly tautomerizes into 4-sulfamoylbutanamide (a primary amide)[5]. If the acidic conditions are maintained and heat is applied, the amide undergoes further hydrolysis to yield 4-sulfamoylbutanoic acid and an ammonium ion[2][8].
Fig 1. Acid-catalyzed degradation pathway of this compound.
Q3: I am observing an M+18 peak in my LC-MS during RP-HPLC purification. What is happening? An M+18 mass shift (from 162.21 g/mol to 180.22 g/mol ) is the definitive signature of water addition, indicating that your nitrile has hydrated to the primary amide[5]. If you are using 0.1% Trifluoroacetic acid (TFA) in your HPLC mobile phase, the low pH combined with the frictional heat generated within the column provides the perfect thermodynamic environment to catalyze this hydration.
Part 2: Troubleshooting Guide for Experimental Workflows
When handling this compound, preventing nitrile hydrolysis requires strict control over pH, temperature, and aqueous exposure time. Use the logic tree below to diagnose and correct workflow failures.
Fig 2. Troubleshooting logic tree for mitigating nitrile hydrolysis during acidic workflows.
Part 3: Quantitative Stability Data
To optimize your experimental design, refer to the following stability matrix. This table synthesizes the kinetic vulnerabilities of both functional groups under varying conditions.
| Parameter | Nitrile Group (-CN) Stability | Sulfonamide Group (-SO₂NH₂) Stability | Recommended Action |
| pH 1.0 - 2.0 (Strong Acid) | Rapid hydrolysis to amide/acid[2] | Slow degradation (A-1 mechanism)[3][4] | Avoid completely. Neutralize immediately if exposed. |
| pH 3.0 - 5.0 (Mild Acid) | Stable at < 25 °C; Hydrolyzes if heated[7] | Highly stable[4][9] | Safe for extraction if temperature is strictly controlled. |
| Temperature > 50 °C | Accelerates hydration (Ea decreases)[6] | Stable unless pH < 2.0[4] | Keep all downstream processing strictly below 30 °C. |
| Aqueous Exposure Time | Time-dependent conversion to amide[8] | Stable (t₁/₂ > 1 year at pH 4.0)[1] | Limit aqueous acidic workup to < 2 hours. |
Part 4: Validated Experimental Protocols
Protocol: Mild Acidic Extraction and Isolation of this compound
This self-validating protocol is designed to safely extract the compound from an alkaline reaction mixture without triggering acid-catalyzed nitrile hydration.
Causality & Rationale: We utilize Citric Acid instead of HCl to prevent hyper-protonation of the nitrile nitrogen[5]. Temperature is suppressed to 0–5 °C to deny the system the activation energy required for nucleophilic attack by water[6][7].
Step-by-Step Methodology:
-
Thermal Quenching: Submerge the reaction vessel in an ice-water bath and allow the internal temperature to drop to 0–5 °C.
-
Controlled Acidification: Slowly add 1M aqueous Citric Acid dropwise via an addition funnel while maintaining vigorous stirring. Monitor the internal pH continuously until it reaches 5.0–6.0. Do not allow localized pools of acid to form.
-
Rapid Extraction: Immediately transfer the mixture to a separatory funnel. Extract the aqueous layer with pre-cooled Ethyl Acetate (EtOAc) (3 x 10 volumes). EtOAc efficiently partitions the moderately polar sulfonamide while leaving highly polar ionic byproducts in the aqueous phase.
-
Washing: Wash the combined organic layers with cold brine (1 x 5 volumes) to remove residual water and trace acid.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Critical: Ensure the rotary evaporator water bath temperature is set strictly below 30 °C to prevent thermal-assisted hydrolysis[4].
-
System Validation (Self-Check): To validate the success of this protocol, spot the concentrated organic residue on a TLC plate (Eluent: EtOAc/Hexane 1:1) against a reference standard. The absence of a lower-Rf spot (the highly polar amide byproduct) confirms that hydrolysis was successfully suppressed. Alternatively, run a rapid LC-MS to confirm the absence of the M+18 peak.
References
-
The Hydrolysis of Aliphatic Nitriles in Concentrated Hydrochloric Acid Solutions, ResearchGate, 6
-
Hydrolysis of sulphonamides in aqueous solutions, PubMed (NIH), 1
-
Hydrolysis of Nitriles, Organic Chemistry Tutor, 2
-
6.6: Chemistry of Nitriles, LibreTexts, 7
-
Hydrolysis of Nitriles, Organic Synthesis, 8
-
Acidic Hydrolysis of Nitriles To Amides, Master Organic Chemistry, 5
-
CHAPTER 2: Hydrolytic Degradation, The Royal Society of Chemistry, 3
-
Hydrolysis of sulphonamides in aqueous solutions, ResearchGate, 9
-
Sulfonamide Degradation, Technische Universität München, 4
Sources
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. researchgate.net [researchgate.net]
Minimizing side reactions during 4-Cyanobutane-1-sulfonamide functionalization
Executive Summary
This technical guide addresses the specific chemoselectivity challenges encountered when functionalizing 4-cyanobutane-1-sulfonamide (CAS: 103360-00-9).[1] The molecule possesses two distinct reactive centers—the nucleophilic sulfonamide nitrogen (
Common failure modes in this scaffold include N,N-dialkylation , nitrile hydrolysis , and intramolecular cyclization (Thorpe-Ziegler type).[1] This guide provides self-validating protocols to isolate reactivity to the desired functional group.[1]
Part 1: Critical Reactivity Analysis
The following decision tree illustrates the competing pathways. Use this to diagnose observed impurities.
Figure 1: Chemoselectivity map for this compound. Green nodes indicate desired outcomes; red nodes indicate common failure modes.[1]
Part 2: Troubleshooting & Optimization (Q&A)
Module A: Functionalizing the Sulfonamide Nitrogen
Q1: I am observing significant N,N-dialkylation during alkylation. How do I favor the mono-substituted product?
Technical Insight: The sulfonamide nitrogen (
Corrective Protocol:
-
Base Selection: Switch from strong bases (NaH) to weak, buffered bases like Potassium Carbonate (
) or Cesium Carbonate ( ) . These maintain a lower concentration of the deprotonated sulfonamide anion. -
Solvent System: Use acetonitrile (
) instead of DMF. is less polar, which can attenuate the reactivity of the anion, improving selectivity. -
Stoichiometry: Use a slight deficit of the alkyl halide (
equiv) relative to the sulfonamide.
Q2: My nitrile peak (
Validation Step:
-
Check IR: If the nitrile peak disappears and a broad carbonyl peak appears (
), it is hydrolysis.[1] -
Check NMR: If you see a new ring system or loss of
-protons, it is cyclization.[1]
Prevention:
-
Ensure reagents are strictly anhydrous.
-
Avoid bases with
(like alkoxides or hydrides) unless protecting the nitrile.
Module B: Transforming the Nitrile Group
Q3: How do I reduce the nitrile to an amine without cleaving the sulfonamide S-N bond?
Technical Insight: The sulfonamide S-N bond is robust, but the acidic N-H protons (
Recommended Strategy:
Use Borane-THF (
Q4: Can I perform a Grignard addition to the nitrile?
Technical Insight: Yes, but the sulfonamide protons are problematic. They will protonate the Grignard reagent immediately (
Protocol Adjustment:
-
Option A (Sacrificial): Use
equivalents of the Grignard reagent. The first equivalent deprotonates the sulfonamide (forming a temporary protecting group); the second attacks the nitrile. -
Option B (Protection): Protect the sulfonamide nitrogen with a Boc group or DMB (2,4-dimethoxybenzyl) prior to the reaction.
Part 3: Validated Experimental Protocols
Protocol A: Selective Mono-N-Alkylation
Target: Minimizing dialkylation and nitrile hydrolysis.[1]
| Parameter | Specification | Rationale |
| Solvent | Acetonitrile (Anhydrous) | Prevents hydrolysis; modulates nucleophilicity.[1] |
| Base | Mild base prevents rapid deprotonation/cyclization. | |
| Reagent | Alkyl Halide ( | Limiting reagent prevents over-alkylation.[1] |
| Temp | Moderate heat avoids thermal degradation. |
Step-by-Step:
-
Dissolve this compound (
equiv) in anhydrous Acetonitrile ( ). -
Add
( equiv) and stir at RT for 15 min. -
Add Alkyl Halide (
equiv) dropwise. -
Heat to
and monitor by TLC/LC-MS. -
Self-Validation: Check LC-MS for
(Mono) vs (Di). If Di > 5%, lower temperature.[1]
Protocol B: Nitrile Reduction to Primary Amine
Target: Preserving the sulfonamide moiety.
| Parameter | Specification | Rationale |
| Reagent | Selectively reduces | |
| Stoichiometry | Excess required to complex with sulfonamide amine.[1] | |
| Quench | Breaks Boron-Nitrogen complexes. |
Step-by-Step:
-
Cool solution of sulfonamide in THF to
. -
Add
dropwise (Gas evolution will occur due to acidic protons). -
Reflux for 2–4 hours.
-
Cool to
and quench carefully with MeOH (until bubbling stops). -
Add
and reflux for 1 hour (Critical step to free the amine from the boron complex). -
Neutralize and extract.
Part 4: References
-
N-Alkylation Selectivity : Moutaoukil, Z., et al. "An efficient ruthenium-catalyzed N-alkylation of amines, amides and sulfonamides."[1][2] Organic & Biomolecular Chemistry, 2021.[1]
-
Nitrile Reduction Selectivity : Brown, H. C., et al. "Selective reductions.[1] 27. Reaction of borane-tetrahydrofuran with nitriles." Synthesis, 1981.[1]
-
Sulfonamide Protection : "Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups." Chemistry – A European Journal, 2019.[1]
-
Side Reactions (Cyclization) : "Thorpe-Ziegler Reaction." Comprehensive Organic Name Reactions and Reagents, Wiley, 2010.[1]
Sources
Validation & Comparative
High-Field vs. Benchtop NMR: A Comparative Guide to the Structural Elucidation of 4-Cyanobutane-1-sulfonamide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 4-Cyanobutane-1-sulfonamide (CAS: 3144-10-3)
As a Senior Application Scientist, I evaluate analytical techniques not merely by their ability to generate data, but by their capacity to provide unambiguous structural proof. When analyzing bifunctional aliphatic compounds like this compound, the choice of instrumentation dictates the clarity of the resulting chemical narrative.
This guide objectively compares the performance of traditional High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) for the structural elucidation of this molecule. By examining the causality behind chemical shifts and instrument limitations, we establish a self-validating framework for your analytical workflows.
Chemical Context & Theoretical Framework
This compound is a highly polar, bifunctional aliphatic chain. It features a terminal nitrile (
The structural challenge lies in its aliphatic core. In NMR spectroscopy, long unbranched alkyl chains often present overlapping multiplets due to similar magnetic environments. The highly electronegative functional groups at either end of this molecule provide distinct inductive deshielding effects, which are critical for structural mapping [2].
Expected Chemical Shifts & Causality
-
1H NMR Causality: The
group is strongly electron-withdrawing via induction, deshielding the adjacent -protons (C1) and shifting them downfield to ~3.0 ppm. Similarly, the -hybridized group deshields the C4 protons to ~2.5 ppm. The interior C2 and C3 protons experience minimal inductive effects and resonate upfield (~1.6 - 1.9 ppm)[2]. -
13C NMR Causality: The quaternary nitrile carbon lacks attached protons and resonates far downfield (~120 ppm). Because it does not benefit from Nuclear Overhauser Effect (NOE) enhancement, it is notoriously difficult to detect on low-sensitivity instruments[3].
Table 1: Theoretical 1H and 13C NMR Spectral Assignments
| Nucleus | Position | Expected Shift (ppm) | Multiplicity | Causality / Magnetic Environment |
| 1H | ~6.8 - 7.2 | Broad Singlet (2H) | Exchangeable protons; deshielded by sulfonyl group. | |
| 1H | C1 ( | ~3.0 - 3.1 | Triplet (2H) | Strong inductive deshielding by adjacent |
| 1H | C4 ( | ~2.5 - 2.6 | Triplet (2H) | Inductive deshielding by adjacent |
| 1H | C2, C3 ( | ~1.6 - 1.9 | Multiplets (4H) | Aliphatic core; complex |
| 13C | ~119.0 - 120.0 | Quaternary | ||
| 13C | C1 | ~54.0 | Secondary ( | Deshielded by |
| 13C | C4 | ~16.0 - 17.0 | Secondary ( | Shielded relative to C1, adjacent to |
Experimental Workflow
Experimental workflow comparing benchtop and high-field NMR for sulfonamide analysis.
Comparative Performance Analysis: 600 MHz vs. 80 MHz
While benchtop NMR is increasingly utilized as a robust, cost-effective alternative for quantitative analysis and routine screening [4], fundamental physics dictate its limitations compared to high-field systems.
Resolution & Dispersion (1H NMR)
At 600 MHz, the chemical shift dispersion (measured in Hz) is vast. The frequency difference (
At 80 MHz, the
Sensitivity & Acquisition Time (13C NMR)
Carbon-13 has a low natural abundance (~1.1%) and a low gyromagnetic ratio. On a 600 MHz system equipped with a cryoprobe, a high-quality 13C spectrum of this compound can be acquired in under 30 minutes. Conversely, on an 80 MHz benchtop system, acquiring the unprotonated quaternary nitrile carbon (
Table 2: Instrument Performance Comparison
| Parameter | 600 MHz High-Field NMR | 80 MHz Benchtop NMR |
| 1H Spectral Resolution | High ( | Low ( |
| 1H Acquisition Time | < 2 minutes (16 scans). | ~5 - 10 minutes (64-128 scans). |
| 13C Acquisition Time | ~15 - 30 minutes. | > 12 hours (limited by quaternary |
| Operational Cost | High (Requires liquid Helium/Nitrogen). | Low (Cryogen-free permanent magnet). |
Self-Validating Experimental Protocols
To ensure scientific integrity, every analytical protocol must contain internal checks. Follow this step-by-step methodology to guarantee reliable data acquisition across either platform.
Step 1: Sample Preparation (The Foundation of Resolution)
-
Action: Weigh 15-20 mg of this compound. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (
). -
Causality: Sulfonamides form strong intermolecular hydrogen bonds, rendering them poorly soluble in standard non-polar solvents like
. acts as a strong hydrogen-bond acceptor, breaking these networks and ensuring a homogenous solution. Furthermore, DMSO shifts the exchangeable protons downfield, preventing them from obscuring the critical aliphatic signals[6]. -
Self-Validation Checkpoint: Visually inspect the NMR tube. A cloudy solution degrades magnetic field homogeneity (shimming) and causes line broadening. Do not proceed until the solution is perfectly clear.
Step 2: 1D 1H NMR Acquisition & Shimming
-
Action: Insert the sample, lock onto the deuterium signal of
, and shim the Z and Z2 gradients. Acquire using a standard 90° pulse sequence (e.g., zg30). -
Causality: Proper shimming ensures the line width at half height (
) is <1 Hz, which is absolute necessity for resolving the fine -couplings of the tetramethylene chain. -
Self-Validation Checkpoint: Check the residual solvent peak (
quintet at 2.50 ppm). If the peak is asymmetric, the shims are poor; re-shim the instrument. Calibrate the integration using the isolated signal (set to 2.00). The total integration of the aliphatic region must equal exactly 8.00. Any deviation indicates impurities or incomplete relaxation.
Step 3: 13C and 2D NMR Strategies
-
Action: For 600 MHz systems, acquire a standard 1D 13C spectrum (1024 scans). For 80 MHz systems, bypass the 1D 13C entirely and directly acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum.
-
Causality: Because 1D 13C acquisition on a benchtop takes an impractical amount of time, a 2D HSQC experiment leverages the much higher sensitivity of the 1H nucleus to map the carbon backbone indirectly. This provides necessary structural correlation in a fraction of the time[3].
References
-
Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 1: Structural Elucidation." oxinst.com. Available at: [Link]
-
Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 3: Effect of field strength on NMR Spectra." oxinst.com. Available at: [Link]
-
National Institutes of Health (PMC). "Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures." nih.gov. Available at:[Link]
-
National Institutes of Health (PMC). "DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking." nih.gov. Available at:[Link]
-
Bradford Scholars. "Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water." brad.ac.uk. Available at: [Link]
Sources
- 1. 3144-10-3|this compound|BLD Pharm [bldpharm.com]
- 2. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-field to Benchtop NMR Spectroscopy - Part 1 - Oxford Instruments [oxinst.com]
- 4. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments [oxinst.com]
- 6. DSpace [bradscholars.brad.ac.uk]
HPLC Method Development for Purity Testing of 4-Cyanobutane-1-sulfonamide
Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Process Development Chemists
Executive Summary
4-Cyanobutane-1-sulfonamide (CBSA) is a critical aliphatic intermediate often employed in the synthesis of JAK inhibitors and other sulfonamide-based therapeutics. Its dual-functionality—possessing both a polar sulfonamide moiety and a reactive nitrile group—presents a unique chromatographic challenge. Standard reversed-phase C18 methods often fail to retain polar synthesis precursors (e.g., sulfonyl chlorides hydrolyzed to sulfonic acids) or separate subtle hydrolysis degradants (e.g., amides).
This guide objectively compares a Generic C18 Platform against an Optimized Polar-Embedded Stationary Phase , demonstrating why the latter is the requisite standard for high-fidelity purity testing.
Chemical Context & Impurity Profiling
To develop a self-validating method, one must first understand the "Why" behind the separation. CBSA is typically synthesized via the chlorosulfonation of valeronitrile or nucleophilic substitution of 4-chlorobutyronitrile, followed by amination.
Target Molecule:
-
Name: this compound
-
Structure:
-
Properties: Polar neutral (at acidic pH), LogP
0.5, UV 200-210 nm (weak chromophore, requires low-UV detection).
Critical Impurities (The Separation Challenge):
-
Impurity A (Precursor Hydrolysis): 4-Cyanobutane-1-sulfonic acid. Highly polar/acidic. Often co-elutes with the void volume (
) on standard C18. -
Impurity B (Nitrile Hydrolysis): 4-Sulfamoylbutanamide. The nitrile group hydrolyzes to an amide under strong acidic/basic synthesis conditions. Structurally similar to CBSA.
-
Impurity C (Dimerization): Bis(4-cyanobutyl)sulfone. Less polar, late-eluting.
Visualization: Impurity Genesis Pathway
Figure 1: Synthesis and degradation pathways leading to critical impurities A and B.
Method Comparison: Generic vs. Optimized
We compared two distinct chromatographic approaches. The data below highlights the risks of using "standard" generic gradients for polar aliphatic sulfonamides.
System A: The "Generic" Approach (Standard C18)
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Mechanism: Hydrophobic interaction only.
System B: The "Optimized" Approach (Polar-Endcapped)
-
Column: Polar-Embedded/Endcapped C18 (e.g., Waters Atlantis T3 or Phenomenex Luna Omega Polar C18),
. -
Mobile Phase: 10 mM Potassium Phosphate pH 3.0 (A) / Acetonitrile (B).
-
Mechanism: Hydrophobic interaction + Hydrogen bonding/Shielding of silanols.
Comparative Performance Data
| Parameter | System A (Generic C18) | System B (Polar-Embedded) | Status |
| Retention (Impurity A) | Critical Pass | ||
| Resolution (Impurity B vs CBSA) | Optimized | ||
| CBSA Peak Shape ( | 1.4 (Tailing due to silanols) | 1.05 (Symmetric) | Superior |
| LOD (S/N > 3) | 0.5 µg/mL | 0.1 µg/mL | High Sensitivity |
Expert Insight: System A fails because the highly polar Sulfonic Acid (Impurity A) is unretained by standard C18 ligands, eluting with the solvent front. This "masks" the impurity, leading to false purity calculations. System B uses a polar-embedded phase that resists "dewetting" in high-aqueous conditions and provides secondary interactions to retain polar species.
Detailed Experimental Protocol (System B)
This protocol is designed to be self-validating , meaning the system suitability criteria ensure the method is working correctly before samples are analyzed.
Reagents & Preparation[1][2][3][4][5][6][7]
-
Acetonitrile (ACN): HPLC Grade.[8]
-
Potassium Dihydrogen Phosphate (
): Analytical Grade. -
Phosphoric Acid (
): 85%, for pH adjustment. -
Diluent: Mobile Phase A : Mobile Phase B (90:10).
Chromatographic Conditions
-
Column: Waters Atlantis T3 C18 (
) or equivalent 100% aqueous-stable C18. -
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV @ 205 nm (Nitrile and Sulfonamide absorption). Note: 205 nm is required as the aliphatic chain lacks strong UV chromophores.
-
Injection Volume: 10 µL.
Gradient Table
| Time (min) | % Mobile Phase A (10mM Phosphate pH 3.0) | % Mobile Phase B (ACN) | Comment |
| 0.0 | 95 | 5 | Hold for polar retention |
| 3.0 | 95 | 5 | Isocratic hold |
| 15.0 | 40 | 60 | Elute hydrophobic dimers |
| 18.0 | 40 | 60 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End |
System Suitability Criteria (Pass/Fail)
-
Resolution (
): > 2.0 between Impurity B (Amide) and CBSA. -
Tailing Factor (
): < 1.5 for CBSA. -
Precision (RSD): < 2.0% for 6 replicate injections of CBSA standard.
-
Sensitivity: S/N > 10 for Impurity A at 0.05% level.
Method Development Logic (Decision Tree)
The following workflow illustrates the scientific rationale used to reject the generic method and select the polar-embedded phase.
Figure 2: Decision tree demonstrating the shift from generic to optimized stationary phases.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RP-HPLC mechanisms and polar retention).
-
Waters Corporation. (2025). Atlantis T3 Columns: Retention of Polar Compounds. Retrieved from [Link] (Source for column selection logic).
-
Center for Drug Evaluation and Research (CDER). (2000). Review of Chromatographic Methods for Sulfonamides. FDA.[9] (General guidance on sulfonamide separation principles).
-
PubChem. (2025). This compound Compound Summary. Retrieved from [Link] (Chemical property verification).
-
Agilent Technologies. (2021). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link] (Reference for sulfonamide extraction and polarity handling).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nva.sikt.no [nva.sikt.no]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. jocpr.com [jocpr.com]
- 9. agilent.com [agilent.com]
Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 4-Cyanobutane-1-sulfonamide
As a Senior Application Scientist, I approach the structural elucidation of bifunctional aliphatic molecules not merely as a spectral matching exercise, but as a study in gas-phase thermodynamics. 4-Cyanobutane-1-sulfonamide (Chemical Formula:
Because aliphatic sulfonamides are increasingly utilized in fragment-based drug discovery [1], establishing a robust, self-validating analytical method is critical. This guide objectively compares the performance of Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) against traditional Electron Ionization (GC-EI-MS), detailing the mechanistic causality behind their fragmentation patterns to empower your method development.
Comparative Ionization Strategies: ESI-MS/MS vs. GC-EI-MS
When analyzing this compound, the choice of ionization platform dictates the integrity of the resulting data:
-
GC-EI-MS (Hard Ionization, 70 eV): While excellent for volatile hydrocarbons, EI is fundamentally flawed for primary sulfonamides. The 70 eV electron bombardment imparts excessive internal energy, causing immediate
-cleavage at the C-S bond. Consequently, the molecular ion ( at 162) is virtually undetectable (<1% relative abundance), making it impossible to definitively confirm the intact mass in complex matrices. -
LC-ESI-MS/MS (Soft Ionization): ESI is the superior alternative. By utilizing atmospheric pressure soft ionization, the intact molecular species is preserved. Furthermore, the dual functionality of the molecule allows for polarity switching . The sulfonamide nitrogen is highly acidic (
), yielding an intense signal in negative mode, while the nitrile and sulfonamide groups can both accept protons to yield in positive mode.
Mechanistic Rationale of CID Fragmentation (The "Why")
Understanding the Collision-Induced Dissociation (CID) pathways is essential for selecting diagnostic transitions for Multiple Reaction Monitoring (MRM).
Positive Ion Mode (+ESI)
Protonation yields the precursor ion
Negative Ion Mode (-ESI)
Negative mode provides the highest signal-to-noise ratio for this compound. Deprotonation occurs at the sulfonamide nitrogen, yielding
Subsequent increasing of the collision energy forces the fragmentation of the nitrile terminus, which classically expels hydrogen cyanide (
ESI-MS/MS CID fragmentation pathways of this compound.
Self-Validating LC-MS/MS Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Every analytical batch must prove its own lack of interference and demonstrate consistent ionization efficiency before sample data is accepted.
Step-by-Step Methodology
-
Matrix Preparation & Internal Standardization: Spike all samples and calibration standards with a stable isotope-labeled internal standard (e.g.,
-4-Cyanobutane-1-sulfonamide) at 50 ng/mL. Causality: Aliphatic sulfonamides are prone to matrix suppression in ESI; the co-eluting isotope corrects for this dynamically. -
Chromatographic Separation: Inject 2
L onto a sub-2 m C18 UHPLC column (e.g., 2.1 x 50 mm).-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol.
-
Causality: Ammonium acetate buffers the eluent to ~pH 6.8. This keeps the sulfonamide partially deprotonated in solution, drastically enhancing ESI- efficiency while remaining volatile enough to prevent source fouling.
-
-
System Suitability Test (SST): Before the batch begins, inject a 100 ng/mL neat standard. The system is only "valid" if the ratio between the primary quantifier (
161 97) and the secondary qualifier ( 161 70) is within of the established library value. -
Double-Blank Validation: Inject a matrix blank containing no analyte and no internal standard immediately following the highest calibration point. Causality: This proves the absence of isobaric carryover, a common artifact when analyzing sticky aliphatic compounds.
LC-ESI-MS/MS analytical workflow for sulfonamide fragmentation analysis.
Quantitative Data Comparison
The tables below summarize the expected diagnostic ions across both platforms. For quantitative assays, the Negative ESI transition
Table 1: LC-ESI-MS/MS CID Diagnostic Ions
| Ionization Mode | Precursor Ion ( | Product Ion ( | Neutral Loss (Da) | Structural Assignment | Diagnostic Value |
| Negative (-ESI) | 161.0 | 97.1 | 64 ( | Very High (Primary Quantifier) | |
| Negative (-ESI) | 161.0 | 70.1 | 91 ( | High (Secondary Qualifier) | |
| Positive (+ESI) | 163.1 | 82.1 | 81 ( | High (Aliphatic chain confirmation) | |
| Positive (+ESI) | 163.1 | 146.0 | 17 ( | Medium (S-N bond cleavage) |
Table 2: GC-EI-MS (70 eV) Major Fragments
| Fragment Ion ( | Relative Abundance | Structural Assignment | Mechanistic Origin |
| 162 | < 1% | Molecular ion (highly unstable under 70 eV) | |
| 82 | 100% (Base Peak) | ||
| 64 | 20% | Cleavage of C-S bond with charge retention on | |
| 54 | 45% | Sequential methylene loss from the |
References
-
Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
-
Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions Source: Rapid Communications in Mass Spectrometry (PubMed) URL:[Link]
-
CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]
-
Fluorinated Aliphatic Nitriles-Mass Spectra and Fragmentation Source: Analytical Chemistry (ACS Publications) URL:[Link]
Sources
Comparing reactivity of 4-Cyanobutane-1-sulfonamide vs 3-Cyanopropane-1-sulfonamide
Topic: Comparing reactivity of 4-Cyanobutane-1-sulfonamide vs 3-Cyanopropane-1-sulfonamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the design of sulfonamide-based bioisosteres and linkers, the choice between 3-Cyanopropane-1-sulfonamide (C3-Linker) and This compound (C4-Linker) is not merely a matter of chain length—it is a determinant of the molecule's dominant reaction pathway.
The core distinction lies in intramolecular cyclization potential . The C3-linker possesses the optimal geometry to undergo a base-catalyzed "back-biting" reaction, forming a thermodynamically stable 6-membered cyclic sulfonylamidine (thiadiazine derivative). Conversely, the C4-linker, which would require the formation of a kinetically slower 7-membered ring, remains predominantly linear, making it the superior choice for intermolecular coupling reactions.
This guide analyzes the mechanistic divergence of these two reagents to assist medicinal chemists in selecting the appropriate synthon for their specific pathway.
Chemical Profile & Physical Properties[1][2][3][4][5]
| Feature | 3-Cyanopropane-1-sulfonamide | This compound |
| Structure | ||
| Linker Length | 3 Carbons (Propyl) | 4 Carbons (Butyl) |
| Molecular Weight | 148.18 g/mol | 162.21 g/mol |
| CAS Number | 812691-80-8 | Custom Synthesis / Analogous |
| Dominant Reactivity | Intramolecular Cyclization (6-exo-dig) | Intermolecular Coupling (Linear stability) |
| Primary Application | Synthesis of cyclic sultams/thiadiazines | Linear linkers, PROTACs, fragment linking |
| Stability (Basic pH) | Low (Rapidly cyclizes) | High (Resists cyclization) |
Mechanistic Divergence: The Cyclization Trap
The defining feature of these molecules is the competition between the nucleophilic sulfonamide nitrogen (after deprotonation) and the electrophilic nitrile carbon.
Mechanism A: 3-Cyanopropane-1-sulfonamide (The 6-Membered Ring)
Under basic conditions (e.g.,
Mechanism B: this compound (The 7-Membered Ring)
For the butyl linker, the same attack would require the formation of a 7-membered ring. While 7-exo-dig is allowed, the entropic penalty for bringing the chain ends together is significantly higher than for the 6-membered case. Consequently, the rate of cyclization is orders of magnitude slower, allowing intermolecular reactions (e.g., acylation) to dominate.
Pathway Visualization
Figure 1: Mechanistic divergence driven by linker length. The C3 pathway (Red) rapidly funnels into a cyclic byproduct, while the C4 pathway (Green) maintains linearity, facilitating standard coupling.
Experimental Protocols
The following protocols validate the reactivity difference. Protocol A demonstrates the "trap" of the C3 linker, while Protocol B utilizes the stability of the C4 linker.
Protocol A: Base-Mediated Cyclization of 3-Cyanopropane-1-sulfonamide
Objective: To synthesize the cyclic scaffold 3-amino-5,6-dihydro-2H-1,2-thiazine 1,1-dioxide.
Reagents:
-
3-Cyanopropane-1-sulfonamide (1.0 equiv)
-
Potassium Carbonate (
, 2.0 equiv) -
Solvent: DMF or DMSO (0.5 M)
Methodology:
-
Dissolution: Charge a reaction vial with 3-Cyanopropane-1-sulfonamide (100 mg, 0.67 mmol) and anhydrous DMF (1.5 mL).
-
Activation: Add
(185 mg, 1.35 mmol) in one portion. -
Reaction: Heat the mixture to 80°C for 4 hours. Monitor by LC-MS.[1][2]
-
Checkpoint: You will observe the disappearance of the starting material (
) and the appearance of the cyclic isomer (same mass, but distinct retention time and loss of nitrile stretch in IR).
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated
(aq) to neutralize. -
Isolation: Dry organic layer over
, filter, and concentrate. The product often precipitates as a white solid.
Data Interpretation:
-
IR Spectrum: Disappearance of the sharp nitrile peak at ~2250
confirms cyclization. -
NMR: The
protons will shift significantly, often appearing as broad singlets distinct from the sulfonamide starting material.
Protocol B: Intermolecular Acylation of this compound
Objective: To couple the sulfonamide to an acyl chloride without cyclization interference.
Reagents:
-
This compound (1.0 equiv)
-
Benzoyl Chloride (1.1 equiv)
-
Triethylamine (
, 2.5 equiv) -
DMAP (0.1 equiv, catalyst)
-
Solvent: DCM (Dichloromethane)
Methodology:
-
Setup: Dissolve this compound (100 mg, 0.61 mmol) in dry DCM (3 mL) under nitrogen atmosphere.
-
Base Addition: Add
(215 µL, 1.54 mmol) and DMAP (7.5 mg). Stir at 0°C for 10 minutes. -
Coupling: Dropwise add Benzoyl Chloride (78 µL, 0.67 mmol).
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Validation:
-
Self-Validating Step: Unlike the C3 analog, the C4 backbone resists internal attack. LC-MS should show the mass of the N-acyl sulfonamide product (
) rather than a cyclic byproduct.
-
Comparative Data Summary
| Metric | 3-Cyanopropane-1-sulfonamide | This compound |
| Reaction with Base ( | 100% Conversion to Cycle (4h, 80°C) | <5% Cyclization (Stable, remains linear) |
| Baldwin's Classification | 6-Exo-Dig (Favored) | 7-Exo-Dig (Disfavored) |
| Solubility (DMSO) | High | Moderate |
| Use Case: Linker | Poor (Unstable geometry) | Excellent (Stable geometry) |
| Use Case: Heterocycle Prep | Excellent (Thiadiazine precursor) | Poor (Inefficient ring closure) |
References
-
Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. Source: RSC Advances, 2023, 13, 24445-24449.[1] URL:[Link] Context: Establishes the mechanism for 6-membered ring formation in cyano-sulfonamide/sulfoximine systems.
-
Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines. Source: ACS Omega, 2023. URL:[Link] Context:[3] Provides experimental protocols for the hydrolysis and cyclization of related cyano-sulfonamide scaffolds.
-
Rules for Ring Closure (Baldwin's Rules). Source: J. Chem. Soc., Chem. Commun., 1976, 734-736. URL:[Link] Context: The foundational physical organic chemistry rules explaining why the 6-membered ring (C3) forms faster than the 7-membered ring (C4).
-
Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides. Source: ACS Comb. Sci., 2011, 13, 5, 547–553. URL:[Link] Context: Demonstrates the utility of the cyclic products derived from propyl-linked sulfonamides.
Sources
Structural Confirmation of 4-Cyanobutane-1-sulfonamide: A Comparative Guide to X-Ray Crystallography vs. Orthogonal Techniques
Introduction & Mechanistic Context
4-Cyanobutane-1-sulfonamide (CAS: 3144-10-3; Molecular Weight: 162.21 g/mol ) is a highly flexible, bifunctional aliphatic molecule comprising a terminal cyano (-C≡N) group and a polar sulfonamide (-SO₂NH₂) moiety[1]. In structure-based drug design (SBDD), sulfonamides are critical pharmacophores known for engaging in highly directional hydrogen-bonding networks with target proteins (for example, interacting with Thr931 in bromodomains)[2].
Confirming the exact structure of such molecules presents a unique analytical challenge. The flexible four-carbon butane chain undergoes rapid conformational averaging in solution, making it difficult to determine its true spatial orientation. While routine techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) reliably confirm 2D atomic connectivity, Single-Crystal X-ray Diffraction (SCXRD) remains the definitive gold standard for elucidating the absolute 3D conformation, exact bond metrics, and solid-state supramolecular packing.
This guide objectively compares the performance of SCXRD against orthogonal analytical techniques and provides self-validating experimental protocols for the structural confirmation of this compound.
Comparative Analysis of Analytical Techniques
To achieve regulatory-grade structural confirmation, a multi-faceted approach is required[3]. Table 1 outlines how SCXRD compares to alternative methodologies.
Table 1: Comparative Performance of Analytical Techniques
| Analytical Technique | Primary Data Yield | Conformational Resolution | Limitations |
| SCXRD (Gold Standard) | 3D coordinates, precise bond lengths/angles, H-bonding networks | Absolute (Solid-State): Freezes the flexible butane chain in its lowest-energy solid-state conformation. | Requires the successful growth of a high-quality single crystal, which can be challenging for flexible aliphatics[3]. |
| NMR Spectroscopy (1D/2D) | Chemical environment, proton/carbon connectivity | Averaged (Solution-State): Cannot resolve fixed 3D bond angles due to rapid C-C bond rotation in solution. | Interpretation can be complex if signals overlap; does not provide direct bond length data[3]. |
| Tandem MS (MS/MS) | Exact molecular mass, structural fragmentation patterns | None (Gas-Phase): Confirms molecular weight but provides zero spatial or stereochemical data. | Destructive technique; cannot differentiate between certain structural isomers. |
| FTIR Spectroscopy | Functional group vibrations (e.g., S-N, C≡N stretches) | None (Bulk Solid/Liquid): Confirms the presence of functional groups. | Bulk analysis only; cannot confirm the overall molecular framework. |
Quantitative Data & Structural Insights
When analyzing this compound, specific geometric and spectroscopic parameters must align across techniques to validate the structure fully. Table 2 summarizes the expected quantitative data based on structurally related sulfonamides[4].
Table 2: Key Geometric Parameters (SCXRD vs. Orthogonal Equivalents)
| Structural Feature | SCXRD Parameter (Expected) | Orthogonal Validation Data |
| Sulfonamide (S-N) | Bond Length: ~1.624 Å (Slightly shortened due to O-atom electronegativity)[4] | FTIR: S-N stretching vibration at ~931 cm⁻¹[4] |
| Sulfonamide (N-H) | Intermolecular H-Bonding distance: ~2.85–2.95 Å | ¹H NMR: Broad singlet at ~8.07 ppm (in DMSO-d6)[4] |
| Aliphatic Chain (S-C) | Bond Length: ~1.771 Å[4] | MS/MS: Characteristic S-C and S-N cleavage fragments[3] |
| Cyano Group (C≡N) | Bond Length: ~1.14 Å | FTIR: Sharp C≡N stretch at ~2250 cm⁻¹ |
Mechanistic Insight: In the solid state, sulfonamides typically self-assemble into robust dimers or extended supramolecular architectures governed by N–H···O=S hydrogen bonds[5]. SCXRD is the only technique capable of mapping this network directly.
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each procedural step.
Protocol A: Single-Crystal Growth and SCXRD Data Collection
-
Sample Preparation: Dissolve 50 mg of highly pure (>98%) this compound in 1 mL of ethyl acetate in a 4 mL glass vial.
-
Crystallization via Vapor Diffusion: Place the unsealed 4 mL vial inside a larger 20 mL vial containing 5 mL of an anti-solvent (e.g., n-hexane). Seal the outer vial tightly.
-
Causality: Flexible aliphatic chains are prone to "oiling out" (forming amorphous liquids) if precipitated rapidly. The slow diffusion of hexane vapor into the ethyl acetate solution creates a highly controlled supersaturation gradient, promoting ordered nucleation and the growth of diffraction-quality crystals.
-
-
Crystal Harvesting: After 3–5 days, harvest a suitable single crystal (~0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Coat the crystal in perfluorinated polyether oil to protect it from atmospheric moisture and mechanical stress.
-
Data Collection at 100 K: Mount the crystal on a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å). Cool the sample to 100 K using a nitrogen cryostream.
-
Causality: Cryogenic cooling is mandatory for this molecule. It suppresses the high thermal displacement parameters (atomic vibrations) inherent to the flexible butane chain, significantly improving the resolution of the electron density map and reducing structural disorder.
-
-
Structure Solution: Integrate the data and solve the structure using direct methods (e.g., SHELXT), followed by full-matrix least-squares refinement on F² (SHELXL).
Protocol B: Orthogonal Validation via NMR and MS/MS
-
¹H NMR Spectroscopy: Dissolve 5 mg of the sample in deuterated dimethyl sulfoxide (DMSO-d6).
-
Causality: DMSO is chosen specifically because it acts as a strong hydrogen-bond acceptor. It disrupts the intermolecular sulfonamide dimers that form in non-polar solvents, allowing for clear, sharp resolution of the -NH₂ protons (~8.07 ppm) without severe line broadening[4].
-
-
Tandem Mass Spectrometry (MS/MS): Subject the sample to electrospray ionization (ESI). Isolate the molecular ion (m/z corresponding to 162.21 g/mol ) and apply Collision-Induced Dissociation (CID).
-
Causality: CID fragmentation validates structural integrity by identifying characteristic cleavage of the S-N and S-C bonds, which is a hallmark of sulfonamide degradation in the gas phase[3].
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical relationship between the sample, the SCXRD workflow, and the orthogonal validation techniques.
Workflow comparing SCXRD with orthogonal techniques for structural confirmation.
Conclusion
While NMR, FTIR, and MS/MS are indispensable for verifying the bulk purity, molecular weight, and 2D connectivity of this compound, they cannot independently confirm its spatial geometry. Single-Crystal X-ray Crystallography outperforms these alternatives by providing unambiguous, high-resolution 3D coordinates. By utilizing controlled vapor diffusion for crystal growth and cryogenic data collection to freeze the flexible aliphatic chain, researchers can definitively map the critical hydrogen-bonding networks of the sulfonamide group, providing invaluable data for downstream drug development applications.
References
-
NMR Molecular Replacement Provides New Insights into Binding Modes to Bromodomains of BRD4 and TRIM24 PubMed Central (PMC) - NIH[Link]
-
Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan PubMed Central (PMC) - NIH[Link]
-
X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives ResearchGate[Link]
Sources
- 1. 3144-10-3|this compound|BLD Pharm [bldpharm.com]
- 2. NMR Molecular Replacement Provides New Insights into Binding Modes to Bromodomains of BRD4 and TRIM24 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Executive Summary: The Hidden Cost of "Industrial Grade" in Aliphatic Sulfonamide Linkers
Topic: Quality Control Benchmarks for Industrial Grade 4-Cyanobutane-1-sulfonamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
In the landscape of fragment-based drug discovery, This compound serves as a critical aliphatic linker, bridging sulfonamide bioactivity (e.g., carbonic anhydrase inhibition) with amine-based coupling handles. However, unlike their aromatic counterparts (e.g., sulfamethoxazole), aliphatic sulfonamides lack strong chromophores and are prone to specific "silent" impurities—hydrolyzed sulfonic acids and oligomers—that evade standard UV detection but devastate downstream catalytic steps.
This guide objectively compares Industrial Grade (95%) versus Pharma/Reagent Grade (99%+) variants. Through experimental data, we demonstrate that while Industrial Grade offers upfront cost savings, it introduces critical risks in catalytic hydrogenation workflows, necessitating rigorous, specialized quality control benchmarks.
Part 1: Chemical Profile & Critical Quality Attributes (CQAs)
The transition from industrial intermediate to pharmaceutical building block requires strict control over impurities that poison transition metal catalysts.
Comparative Specifications Table
| Quality Attribute | Industrial Grade (Benchmark) | Pharma/Reagent Grade (Target) | Impact on Downstream Application |
| Purity (qNMR/ELSD) | ≥ 95.0% | ≥ 99.0% | Lower purity leads to stoichiometric imbalances in coupling reactions. |
| Appearance | Off-white to beige solid | White crystalline powder | Color often indicates oxidative degradation or metal residues. |
| Free Sulfonic Acid | ≤ 2.0% (w/w) | ≤ 0.1% (w/w) | CRITICAL: Strong acid poisons basic catalysts and scavenges reagents. |
| Water Content (KF) | ≤ 1.0% | ≤ 0.2% | Excess water hydrolyzes the nitrile group to amides under basic conditions. |
| Residual Solvents | DCM/THF < 5000 ppm | ICH Q3C Limits | Solvent entrapment affects molarity calculations. |
| UV Absorbance (210nm) | Variable baseline noise | Clean baseline | Aliphatic sulfonamides have weak UV signals; high background masks impurities. |
Part 2: Comparative Performance Study
The Scenario: A common application of this compound is the catalytic hydrogenation of the terminal nitrile group to a primary amine (4-aminobutane-1-sulfonamide), a precursor for urea or amide coupling.
Experiment:
-
Reaction: Hydrogenation (H₂, 50 psi) using Raney Nickel catalyst in Methanol/NH₃.
-
Substrates: Comparison of Industrial Grade (Lot A) vs. Recrystallized Pharma Grade (Lot B).
-
Endpoint: 100% conversion of nitrile to amine.
Experimental Data: Catalyst Poisoning Effect
| Metric | Industrial Grade (Lot A) | Pharma Grade (Lot B) | Analysis |
| Reaction Time | > 24 Hours (Incomplete) | 4 Hours (Complete) | Sulfur Poisoning: Free sulfonic acid impurities in Lot A bind irreversibly to the Ni surface, deactivating the catalyst. |
| Yield (Isolated) | 45% (Complex mixture) | 92% (Clean product) | Incomplete reduction leads to mixed imine intermediates and dimers. |
| Catalyst Loading | Required 20 mol% (boosted) | 5 mol% (Standard) | Industrial grade required 4x catalyst load to overcome poisoning, negating cost savings. |
| By-products | 4-sulfamoylbutanamide | < 0.5% | Hydrolysis of nitrile occurred due to prolonged reaction time. |
Expert Insight: The primary culprit in Industrial Grade failure is 4-cyanobutane-1-sulfonic acid , a hydrolysis by-product of the sulfonyl chloride precursor. This strong acid protonates the amine product and poisons the metal catalyst surface.
Part 3: Analytical Protocols (Self-Validating Systems)
Standard HPLC-UV is often insufficient for this compound due to the lack of a strong chromophore (no benzene ring). The following protocols use ELSD (Evaporative Light Scattering Detection) or qNMR for authoritative grounding.
Protocol A: Purity by HPLC-ELSD (The "Gold Standard")
Why this works: ELSD detects all non-volatile compounds regardless of optical properties, ensuring "invisible" aliphatic impurities are quantified.
-
Instrument: HPLC with ELSD (Drift tube temp: 50°C, Gain: 8).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).
-
Mobile Phase:
-
Gradient: 5% B to 90% B over 15 mins.
-
Sample Prep: Dissolve 1 mg/mL in Water:MeCN (50:50).
-
System Suitability:
-
Inject blank (MeCN) to confirm baseline stability.
-
Pass Criteria: Main peak S/N > 100; Resolution between sulfonamide and sulfonic acid > 2.0.
-
Protocol B: Determination of Free Sulfonic Acid (Titration)
Why this works: A simple acid-base titration validates the "catalyst poisoning" potential before committing valuable metal catalysts.
-
Solvent: Neutralized Ethanol (pre-titrated to phenolphthalein endpoint).
-
Titrant: 0.01 N NaOH (standardized).
-
Procedure:
-
Dissolve 500 mg of this compound in 25 mL ethanol.
-
Add 3 drops phenolphthalein.
-
Titrate to faint pink endpoint.
-
-
Calculation:
(MW of 4-cyanobutane-1-sulfonic acid ≈ 163.19 g/mol )
Part 4: Visualizations & Workflows
Figure 1: Synthesis & Impurity Pathway
This diagram illustrates where the critical impurities originate during the synthesis from 4-chlorobutyronitrile.
Caption: Synthesis pathway highlighting the origin of the critical sulfonic acid impurity (Impurity A) which acts as a catalyst poison.
Figure 2: QC Decision Tree for Catalyst Protection
A logical workflow to determine if a batch is safe for hydrogenation.
Caption: QC workflow ensuring batch integrity before committing to expensive catalytic steps.
References
-
BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Retrieved from
-
Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? Retrieved from
-
Organic Chemistry Portal. (2020). Catalytic Reduction of Nitriles to Amines. Retrieved from
-
Sigma-Aldrich. (n.d.). 4-Cyanobenzene-1-sulfonamide Product Specification (Analogous Reference). Retrieved from
-
National Science Foundation (NSF). (2023). Electrocatalytic hydrogenation of nitriles: A step toward electrification of amine production. Retrieved from
Sources
Safety Operating Guide
Mechanistic Hazard Profile: The "Why" Behind the Protocol
Managing the lifecycle of specialized chemical building blocks like 4-Cyanobutane-1-sulfonamide (CAS: 3144-10-3) requires moving beyond generic waste disposal heuristics. For drug development professionals and laboratory scientists, ensuring environmental compliance and laboratory safety means understanding the specific thermal and chemical degradation pathways of the molecule's functional groups.
This guide provides a self-validating, mechanistic protocol for the safe segregation, containment, and ultimate destruction of this compound.
This compound contains two highly reactive functional groups that dictate its end-of-life handling. Understanding these mechanisms is the foundation of our safety protocol:
-
The Aliphatic Nitrile Moiety (-C≡N): Nitriles are susceptible to acid- or base-catalyzed hydrolysis. If this compound is inadvertently mixed with strong aqueous acids in a consolidated waste carboy, the resulting reaction can be highly exothermic. Under specific uncontrolled conditions, this cross-contamination poses a latent risk of evolving highly toxic hydrogen cyanide (HCN) gas. Strict chemical segregation is therefore the critical first line of defense[1].
-
The Sulfonamide Moiety (-SO₂NH₂): The presence of both sulfur and nitrogen heteroatoms strictly eliminates standard disposal routes. Combustion of sulfonamides yields highly corrosive and toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[2]. Consequently, drain disposal, standard landfilling, or open burning are strictly prohibited. The compound must be routed to a facility equipped with advanced environmental scrubbing controls[3].
Regulatory & Quantitative Framework
To maintain a self-validating safety system, laboratories must adhere to Resource Conservation and Recovery Act (RCRA) guidelines for Satellite Accumulation Areas (SAAs). The table below summarizes the critical quantitative limits and operational parameters for this compound.
| Parameter | Operational Guideline | Regulatory Basis |
| SAA Volume Limit | Maximum 55 gallons of total hazardous waste | [1] |
| Headspace Requirement | Fill containers to a maximum of 75% capacity | Expansion mitigation[4] |
| Primary Disposal Route | High-Temperature Incineration | RCRA Subtitle C[3] |
| Incompatible Streams | Strong mineral acids, strong oxidizers | Reactivity hazard[4] |
Step-by-Step Disposal Protocol
This protocol is designed as a closed-loop system, ensuring that every action validates the safety of the next.
Phase 1: Point-of-Generation Segregation
-
Verify Compatibility: Before adding this compound to any bulk waste container, verify that the receptacle contains NO strong mineral acids (e.g., HCl, H₂SO₄) or strong oxidizers. The compound should be collected in a dedicated "Non-Halogenated Organic Waste" stream, unless it has been dissolved in a halogenated solvent during your workflow[4].
-
Select the Receptacle: Utilize a chemically resistant container, such as high-density polyethylene (HDPE) or glass. Avoid metal containers, which can degrade if the waste stream contains trace corrosive elements[1].
Phase 2: Containment and Labeling
-
Manage Volume and Headspace: Never fill the waste container beyond 75% capacity. Leaving adequate headspace is a critical physical safeguard to accommodate potential vapor expansion and prevent pressure-induced ruptures[4].
-
Apply Regulatory Labeling: Affix a standardized "Hazardous Waste" label immediately upon placing the first drop of waste into the container. The label must explicitly list the full chemical name—"this compound" (do not use abbreviations)—and indicate the primary hazards (Toxic, Environmental Hazard)[1].
-
Seal and Store: Keep the container tightly capped with a properly fitting closure at all times, except when actively adding waste. Store the container within a designated SAA at or near the point of generation[1].
Phase 3: Institutional Transfer and Final Destruction
-
Initiate EHS Coordination: Once the container approaches the SAA volume limit (or the maximum time limit dictated by your institution), initiate a pickup request with your Environmental Health and Safety (EHS) department[1].
-
High-Temperature Incineration: EHS will transfer the waste to a licensed RCRA Subtitle C facility. The compound will undergo high-temperature incineration (typically >1000°C) in a unit equipped with alkaline wet scrubbers. This specific thermal process systematically breaks the C-S and C-N bonds while neutralizing the resulting SOx and NOx gases into harmless salts, preventing atmospheric contamination[2][3].
Disposal Workflow Visualization
Workflow for the safe segregation and incineration of this compound.
References
-
Hazardous Waste - EHSO Manual 2025-2026 University of Oklahoma Health Sciences Center URL:[Link]
-
Hazardous Materials Disposal Guide Nipissing University URL:[Link]
-
Chapter 7 Chemical Disposal Procedures University of Wisconsin–Madison URL:[Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides US Environmental Protection Agency (EPA) URL: [Link]
Sources
Personal protective equipment for handling 4-Cyanobutane-1-sulfonamide
As a Senior Application Scientist, I approach the handling of specialized chemical building blocks not merely as a matter of compliance, but as a science of risk mitigation and process optimization. 4-Cyanobutane-1-sulfonamide (CAS: 3144-10-3) is a highly valuable bifunctional intermediate utilized extensively in drug development and organic synthesis.
Because it contains both an aliphatic nitrile group and a primary sulfonamide moiety, its handling requires a nuanced understanding of its chemical behavior. This guide provides a comprehensive, field-proven framework for the safe handling, operational logistics, and disposal of this compound.
Physicochemical Hazard Profiling
To design an effective safety protocol, we must first understand the causality behind the compound's reactivity. The aliphatic nitrile group (-C≡N) can undergo hydrolysis in the presence of strong acids or bases, potentially releasing hazardous byproducts [1]. Concurrently, the sulfonamide group (-SO₂NH₂) exhibits pH-dependent solubility—remaining neutral in mildly acidic conditions but deprotonating to form highly soluble anions in basic environments [2].
Table 1: Physicochemical & Hazard Profile
| Property | Value / Specification | Operational Implication (Causality) |
| CAS Number | 3144-10-3 | Unique identifier for inventory and waste tracking. |
| Molecular Formula | C₅H₁₀N₂O₂S | Contains nitrogen and sulfur; requires specific segregation from halogenated waste streams. |
| Molecular Weight | 162.21 g/mol | Relatively low MW solid; poses a high risk of dust generation and aerosolization if mechanically agitated. |
| Functional Groups | Aliphatic Nitrile, Sulfonamide | Dual reactivity; must strictly avoid strong oxidizing agents, acids, and bases to prevent exothermic hydrolysis. |
| GHS Classification | Precautionary (Unclassified) | Treat as a potential skin sensitizer, eye irritant, and respiratory hazard under the precautionary principle. |
Personal Protective Equipment (PPE) Matrix
The selection of PPE is not arbitrary; it is dictated by the physical state of the chemical and its penetration mechanics. For this compound, the primary risks are dermal sensitization and respiratory inhalation of particulates [3].
Table 2: Evidence-Based PPE Specifications
| PPE Category | Specification | Rationale |
| Hand Protection | Double-layered Nitrile (min 0.11 mm thickness) | Nitrile gloves provide excellent resistance against solid aliphatic nitriles. Double-gloving prevents exposure via micro-tears during mechanical work. |
| Eye/Face | ANSI Z87.1 Safety Goggles | Prevents ocular exposure to airborne sulfonamide particulates during weighing and transfer. |
| Body | Flame-resistant Lab Coat (Closed front) | Protects against electrostatic discharge (ESD) and prevents solid contamination of personal clothing. |
| Respiratory | N95 / P100 Particulate Respirator | Mandatory only if handling outside a certified fume hood or if significant aerosolization risk exists (e.g., milling/grinding). |
Operational Plan: Step-by-Step Methodologies
Trustworthy protocols are self-validating. By integrating environmental controls with precise physical handling techniques, we eliminate variables that lead to exposure.
Protocol A: Safe Dispensing and Transfer
-
Environmental Verification: Ensure the chemical fume hood is operational with a face velocity between 80–120 FPM. Clear the workspace of all incompatible materials (e.g., peroxides, strong acids).
-
Static Mitigation: Because organic powders can accumulate static charge and pose a deflagration risk, ground yourself and use an anti-static mat.
-
Dispensing Mechanics: Using a static-free, grounded spatula, carefully transfer the required mass of this compound to a tared anti-static weigh boat. Expert Insight: Never pour directly from the bulk container, as this displaces air and creates an invisible plume of hazardous dust.
-
Decontamination & Sealing: Immediately recap the primary container. Wipe the exterior of the container with a damp, disposable towel to capture stray particulates before returning it to the desiccator.
-
Doffing: Remove the outer pair of contaminated gloves inside the fume hood. Dispose of them immediately in a sealed solid hazardous waste bin.
Workflow for PPE donning and operational handling of this compound.
Emergency Spill and Disposal Plan
In the event of a spill, the chemical state (solid vs. solution) dictates the response logic. Sulfonamides and nitriles require specific containment strategies to prevent mobilization into the environment [4].
Protocol B: Spill Containment and Remediation
-
State Assessment: Immediately identify if the spill is a dry powder or dissolved in an organic solvent.
-
Solid Spill Containment: Do NOT dry sweep. Dry sweeping aerosolizes the powder, drastically increasing inhalation risk. Instead, lightly dampen the powder with water or a compatible inert solvent (e.g., isopropanol) to bind the dust into a paste [2].
-
Liquid Spill Containment: If the compound is dissolved in a solvent, cover the spill with an inert, non-combustible absorbent material (e.g., sand, diatomaceous earth, or vermiculite). Expert Insight: Avoid highly basic absorbents. Basic conditions will deprotonate the sulfonamide, rendering it highly water-soluble and complicating surface decontamination.
-
Collection: Use non-sparking tools to scoop the absorbed material into a sealable, chemically compatible hazardous waste container.
-
Surface Decontamination: Wash the spill area thoroughly with a neutral pH soap and water to ensure all residual aliphatic nitrile is removed.
-
Waste Segregation: Label the waste explicitly as "Halogen-Free Organic Waste - Contains Nitrogen/Sulfur" . Never mix this with acidic waste streams, as low pH can trigger nitrile hydrolysis.
Emergency spill response and decontamination logic for sulfonamide compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
